Product packaging for 3-Methyl-2-(4-nitrophenyl)pyridine(Cat. No.:CAS No. 113120-13-1)

3-Methyl-2-(4-nitrophenyl)pyridine

Cat. No.: B052394
CAS No.: 113120-13-1
M. Wt: 214.22 g/mol
InChI Key: TXBBGNHDQMTWFC-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-nitrophenyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B052394 3-Methyl-2-(4-nitrophenyl)pyridine CAS No. 113120-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(4-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9-3-2-8-13-12(9)10-4-6-11(7-5-10)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBBGNHDQMTWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346391
Record name 3-Methyl-2-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113120-13-1
Record name 3-Methyl-2-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document details the most effective synthetic routes, provides specific experimental protocols, and presents relevant quantitative data to support researchers in the successful preparation of this compound.

Introduction

Substituted pyridines are a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The title compound, this compound, incorporates a nitroaryl moiety, a common feature in biologically active molecules, and a methyl-substituted pyridine core, which can influence the compound's steric and electronic properties. This guide focuses on the most direct and efficient method for its synthesis: the Suzuki-Miyaura cross-coupling reaction.

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For the synthesis of this compound, this involves the coupling of a 2-halo-3-methylpyridine with 4-nitrophenylboronic acid. This method is favored due to the commercial availability of the starting materials, the mild reaction conditions, and the high tolerance of a wide range of functional groups, including the nitro group present in the target molecule.

The general transformation is depicted below:

Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The protocol is based on established procedures for similar couplings of heteroaryl halides.[1][2][3][4]

Materials:

  • 2-Chloro-3-methylpyridine or 2-Bromo-3-methylpyridine

  • 4-Nitrophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-3-methylpyridine (1.0 mmol, 1.0 equiv), 4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) are added to the flask via syringe.

  • The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction (typically 12-24 hours), the mixture is allowed to cool to room temperature.

  • The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (1 x 10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of similar substrates, which can be used as a reference for the synthesis of this compound.

EntryAryl Halide (1.0 equiv)Boronic Acid (equiv)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylboronic acid (1.5)Pd₂(dba)₃ (1.5)SPhos (6)K₃PO₄ (3.0)Dioxane/H₂O1001295[2]
22-ChloropyridinePhenylboronic acid (1.5)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O1001291[2]
35-Bromo-2-methylpyridin-3-amine4-Nitrophenylboronic acid (1.1)Pd(PPh₃)₄ (5)-K₃PO₄ (2.17)Dioxane/H₂O901875[3]
42,6-DichloropyridineHeptylboronic acid pinacol ester (2.3)Pd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6.0)Dioxane/H₂O1001874[1]
5Pyridine-2-sulfonyl fluoride4-Nitrophenylboronic acid (1.5)Pd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane100-47[4]

Experimental Workflow and Catalytic Cycle

The experimental workflow for the synthesis of this compound can be visualized as follows:

experimental_workflow start Start reagents Combine Reactants: - 2-Halo-3-methylpyridine - 4-Nitrophenylboronic acid - Pd(dppf)Cl2 - Base (K2CO3) start->reagents inert_atm Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) reagents->inert_atm add_solvent Add Solvents (Dioxane and Water) inert_atm->add_solvent heating Heat Reaction Mixture (80-100°C) add_solvent->heating monitoring Monitor Reaction Progress (TLC or GC-MS) heating->monitoring workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water and Brine monitoring->workup Upon Completion drying Dry Organic Layer (Anhydrous MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Flash Column Chromatography) concentration->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_A R1-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal [R2-B(OR)3]^- PdII_B R1-Pd(II)L_n-R2 Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. By following the detailed experimental protocol and considering the quantitative data from analogous reactions, researchers can effectively produce this target molecule for further investigation in drug discovery and materials science. The provided diagrams of the synthetic pathway, experimental workflow, and catalytic cycle offer a clear visual guide to the theoretical and practical aspects of this synthesis.

References

An In-depth Technical Guide on 3-Methyl-2-(4-nitrophenyl)pyridine: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-(4-nitrophenyl)pyridine is a substituted pyridine derivative with the chemical formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol .[1] This technical guide aims to provide a comprehensive overview of its physicochemical properties. However, a thorough search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined data for this specific compound. While theoretical predictions can be made, this guide will focus on the available information and highlight the data gaps for future research.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is crucial to note that most of the quantitative data available are computed estimates rather than experimentally verified values.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₂PubChem[1]
Molecular Weight 214.22 g/mol PubChem[1]
Appearance White to light yellow crystal powderBOC Sciences[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP (Octanol-Water Partition Coefficient) Data not available

Experimental Protocols

A general synthetic approach is outlined below. Please note this is a hypothetical workflow and would require optimization and experimental validation.

G Start Starting Material: 2-Bromo-3-methylpyridine Step1 Suzuki Coupling with 4-nitrophenylboronic acid Start->Step1 Intermediate This compound Step1->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification FinalProduct Final Product Purification->FinalProduct

References

In-depth Technical Guide on 3-Methyl-2-(4-nitrophenyl)pyridine (CAS: 113120-13-1) - A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document aims to provide a comprehensive technical guide on 3-Methyl-2-(4-nitrophenyl)pyridine. However, an extensive search of scientific literature, patent databases, and chemical repositories has revealed a significant lack of detailed public information regarding its synthesis, characterization, and biological activity. This guide summarizes the available information and highlights the current knowledge gaps.

Chemical Identity and Basic Properties

Based on supplier information and chemical databases, the fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 113120-13-1BOC Sciences[1]
Molecular Formula C₁₂H₁₀N₂O₂BOC Sciences[1]
Molecular Weight 214.22 g/mol Chemical Synthesis Database[2]
Appearance White to light yellow crystal powderBOC Sciences[1]
Purity ≥97%BOC Sciences[1]
Storage Room temperature, sealed wellBOC Sciences[1]

Synthesis and Characterization

Synthesis:

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the public domain. However, general synthetic strategies for related substituted pyridines offer potential routes. The synthesis of multi-substituted pyridines can be achieved through various condensation and transition-metal-catalyzed cyclization reactions. For instance, the synthesis of substituted pyridin-2(1H)-ones has been reported involving Suzuki–Miyaura coupling and subsequent functional group transformations. Another general approach involves the condensation of ylidenemalononitriles with various reagents to construct the pyridine ring. A German patent describes a process for preparing substituted pyridines by reacting acroleins with amino compounds.

It is plausible that this compound could be synthesized via a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a suitable 2-halopyridine derivative (e.g., 2-bromo-3-methylpyridine) and a 4-nitrophenylboronic acid or organozinc reagent. Alternatively, a condensation reaction involving a β-ketoester and an enamine, followed by oxidation, could be a feasible route.

Characterization:

No specific, publicly available spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has been found. While spectral data for isomers like 3-methyl-4-(3-nitrophenyl)pyridine are available, they are not directly applicable for the characterization of the target compound. The characterization of related compounds, such as 2-[2-aryltelluroethyl]-3-methyl pyridines, has been described using ¹H, ¹³C{¹H}, and ¹²⁵Te{¹H} NMR and IR spectroscopy.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound. The broader class of nitro-containing compounds and pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. For example, various nitrophenyl-containing heterocycles have been synthesized and evaluated as antiproliferative agents. Similarly, many pyridine derivatives are explored for their diverse biological activities. Given these general trends, this compound could potentially be investigated for similar biological activities.

Experimental Protocols and Data Visualization

Due to the absence of published experimental studies on this compound, no detailed experimental protocols or data for visualization can be provided.

Future Research Directions

The significant lack of data on this compound presents several opportunities for future research:

  • Development of a reliable and scalable synthetic route: A detailed investigation into an efficient synthesis method would be the first step to enable further studies.

  • Comprehensive characterization: Full spectral analysis (NMR, MS, IR, and elemental analysis) is necessary to confirm the structure and purity of the synthesized compound.

  • Screening for biological activity: The compound could be screened against a panel of biological targets, including cancer cell lines, microbial strains, and specific enzymes, based on the known activities of related pyridine and nitroaromatic compounds.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogues could provide insights into the structural features required for any observed biological activity.

Conclusion

This compound (CAS: 113120-13-1) is a commercially available compound with very limited characterization and no reported biological activity in the public scientific domain. This technical guide highlights the current void in knowledge and suggests potential avenues for future research for scientists and drug development professionals interested in exploring the properties and potential applications of this molecule. Further investigation is required to unlock the scientific value of this compound.

References

An In-depth Technical Guide on the Molecular Structure of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine. It consolidates available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and discusses its relevance within the broader context of medicinal chemistry. Visualizations of the molecular structure and related experimental workflows are provided to facilitate a deeper understanding.

Introduction

This compound is a heterocyclic aromatic compound belonging to the nitropyridine class. The pyridine moiety is a "privileged structural motif" in drug design, appearing in numerous FDA-approved pharmaceuticals.[1] Nitropyridines, in particular, serve as versatile precursors for a wide range of biologically active molecules, demonstrating activities such as anticancer, antiviral, and antimicrobial effects.[1][][3] This guide focuses on the specific structural and chemical characteristics of the this compound isomer, providing foundational data for researchers in drug discovery and organic synthesis.

Molecular Properties and Identification

The fundamental properties of this compound are summarized below. This data provides the basic identifiers and physical characteristics of the compound.

PropertyValueReference
IUPAC Name This compound
Molecular Formula C₁₂H₁₀N₂O₂[4][5]
Molecular Weight 214.22 g/mol
CAS Number 113120-13-1[5]
Appearance White to light yellow crystalline powder[5]
PubChem CID 611796[4]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. The molecule consists of a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with a 4-nitrophenyl group.

molecular_structure N1 N C1 C N1->C1 C2 C C1->C2 C1->C2 C_Ph1 C C1->C_Ph1 C3 C C2->C3 C_Me CH₃ C2->C_Me C4 C C3->C4 C3->C4 L1 Pyridine Ring C5 C C4->C5 C5->N1 C5->N1 C_Ph2 C C_Ph1->C_Ph2 C_Ph1->C_Ph2 C_Ph3 C C_Ph2->C_Ph3 C_Ph4 C C_Ph3->C_Ph4 C_Ph3->C_Ph4 L2 4-Nitrophenyl Group C_Ph5 C C_Ph4->C_Ph5 N_nitro N⁺ C_Ph4->N_nitro C_Ph6 C C_Ph5->C_Ph6 C_Ph5->C_Ph6 C_Ph6->C_Ph1 O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O⁻ N_nitro->O2_nitro

Caption: 2D structure of this compound.

Spectroscopic and Crystallographic Data

Structural elucidation and confirmation rely on various analytical techniques. While detailed crystallographic data for this specific molecule is not publicly available, the expected spectroscopic signatures can be inferred from its constituent functional groups.

Data TypeExpected ObservationsSource / Method
¹H NMR Aromatic protons (pyridine and phenyl rings): Multiplets in the range of δ 7.0-9.0 ppm.Methyl protons (-CH₃): A singlet around δ 2.0-2.5 ppm.Nuclear Magnetic Resonance Spectroscopy
¹³C NMR Aromatic carbons: Signals in the range of δ 120-160 ppm.Methyl carbon: A signal around δ 15-25 ppm.Available in PubChem database.[4]
IR Spectroscopy Aromatic C-H stretch: ~3000-3100 cm⁻¹.C=N and C=C stretches (aromatic rings): ~1400-1600 cm⁻¹.Asymmetric and symmetric NO₂ stretches: ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively.Infrared Spectroscopy
Mass Spec. Molecular Ion (M⁺): A prominent peak at m/z ≈ 214.22.NIST Mass Spectrometry Data Center.[4]
X-ray Crystal. The solid-state structure would reveal precise bond lengths, bond angles, and intermolecular interactions. The dihedral angle between the pyridine and nitrophenyl rings is a key conformational parameter.X-ray Crystallography (Data not currently available)

Experimental Protocols

A plausible synthetic route for this compound can be adapted from general methods for constructing substituted pyridines.[6] One such strategy involves the reaction of a ketone and a diamine under aerobic conditions.

General Procedure:

  • Reaction Setup: Anhydrous Lithium Chloride (LiCl) is added to a dry Schlenk tube, which is then sealed and fitted with an oxygen balloon.

  • Reagent Addition: Anhydrous Dimethylacetamide (DMA), the appropriate ketone precursor, and a diamine are injected into the tube via syringe.

  • Reaction Conditions: The mixture is heated to 160 °C and stirred for approximately 12 hours.

  • Workup: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl ether.

  • Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The final product is purified using flash column chromatography on silica gel.

G A Reactants (Ketone, Diamine, LiCl) B Reaction (DMA, O₂, 160°C, 12h) A->B C Quenching (Addition of Water) B->C D Extraction (Ethyl Ether) C->D E Drying (Sodium Sulfate) D->E F Purification (Flash Chromatography) E->F G Final Product This compound F->G G cluster_0 cluster_1 cluster_2 A This compound (Core Structure) B Precursor for Bioactive Molecules A->B C Anticancer Activity B->C D Antimicrobial Activity B->D E Antiviral Activity B->E

References

Spectroscopic and Synthetic Profile of 3-Methyl-2-(4-nitrophenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 3-Methyl-2-(4-nitrophenyl)pyridine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of predicted spectroscopic values based on analogous compounds and established chemical principles, alongside a detailed, generalized experimental protocol for its synthesis. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Spectroscopic Data Summary

The following tables summarize the predicted and calculated spectroscopic data for this compound. These values are derived from analyses of structurally similar compounds and theoretical calculations and should be considered as estimations pending experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Parameter ¹H NMR (Predicted, 400 MHz, CDCl₃) ¹³C NMR (Predicted, 100 MHz, CDCl₃)
Solvent Chloroform-d (CDCl₃)Chloroform-d (CDCl₃)
Chemical Shifts (δ, ppm) δ 8.60 (d, 1H, H6-pyridine), 8.30 (d, 2H, Ar-H), 7.70 (d, 1H, H4-pyridine), 7.60 (d, 2H, Ar-H), 7.25 (dd, 1H, H5-pyridine), 2.40 (s, 3H, CH₃)δ 158.0 (C2-pyridine), 148.0 (C-NO₂), 147.5 (C6-pyridine), 146.0 (C-Ar), 138.0 (C4-pyridine), 131.0 (C3-pyridine), 129.0 (CH-Ar), 124.0 (CH-Ar), 123.0 (C5-pyridine), 20.0 (CH₃)

Table 2: Mass Spectrometry (MS) Data

Parameter Value
Ionization Mode Electrospray Ionization (ESI) or Electron Impact (EI)
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Exact Mass (Calculated) 214.0742 g/mol
Predicted Key Fragments (m/z) 214 [M]⁺, 198 [M-O]⁺, 184 [M-NO]⁺, 168 [M-NO₂]⁺, 139 [M-C₆H₄NO₂]⁺

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Spectroscopy Predicted Absorption Bands
IR (KBr, cm⁻¹) 3100-3000 (Ar C-H stretch), 1600-1580 (C=C stretch, pyridine), 1530 & 1350 (asymmetric and symmetric NO₂ stretch), 1470-1450 (C=C stretch, aromatic)
UV-Vis (in Ethanol, λmax, nm) ~260 nm (π→π* transition of the pyridine ring), ~320 nm (n→π* transition of the nitro group)

Experimental Protocols

The following section outlines a plausible synthetic route for this compound, specifically via a Suzuki-Miyaura cross-coupling reaction, followed by general procedures for acquiring the spectroscopic data.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromo-3-methylpyridine

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-methylpyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute it with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The sample would be introduced directly or after chromatographic separation.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be measured using a double-beam spectrophotometer. The sample would be dissolved in a suitable solvent, such as ethanol, and the spectrum would be recorded over a range of 200-800 nm.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway for its potential biological activity, which would be a subsequent area of investigation for drug development professionals.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation Hypothetical_Signaling_Pathway Compound This compound Target Target Protein (e.g., Kinase) Compound->Target Binding/Inhibition Downstream Downstream Effector Target->Downstream Signal Transduction Response Cellular Response (e.g., Apoptosis) Downstream->Response Biological Effect

Preliminary Biological Screening of Nitrophenylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary biological screening of nitrophenylpyridine derivatives, targeting researchers, scientists, and drug development professionals. It covers key in vitro screening methodologies, including antimicrobial, anticancer, and antioxidant assays, and presents available quantitative data to facilitate comparative analysis. Detailed experimental protocols and visualizations of relevant biological pathways and workflows are included to support further research and development in this area.

Introduction

Nitrophenylpyridine derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The presence of the pyridine ring, a common scaffold in many pharmaceuticals, combined with the electron-withdrawing nature of the nitro group on a phenyl substituent, imparts unique physicochemical properties to these molecules. These structural features suggest a potential for diverse biological activities, making them attractive candidates for preliminary biological screening to identify lead compounds for drug discovery programs. This guide outlines the fundamental assays and methodologies for evaluating the antimicrobial, anticancer, and antioxidant potential of this promising class of compounds.

Antimicrobial Screening

The evaluation of the antimicrobial properties of nitrophenylpyridine derivatives is a crucial first step in assessing their therapeutic potential against pathogenic microorganisms. The primary objectives are to determine the spectrum of activity and the minimum concentration required to inhibit microbial growth.

Data Presentation: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of nitrophenylpyridine derivatives against various bacterial and fungal strains. Lower MIC values indicate higher antimicrobial potency.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
NPP-1Staphylococcus aureus15.6 - 62.5Candida albicans15.6 - 62.5[1]
NPP-2Bacillus subtilis6.25 - 12.5Aspergillus niger>100[2]
NPP-3Escherichia coli>100Candida glabrata12.5[2]
NPP-4Pseudomonas aeruginosa>100N/AN/A[2]

Note: Data is compiled from studies on nitroaromatic and pyridine derivatives, as specific data for a broad range of nitrophenylpyridine derivatives is limited in publicly available literature. The provided values are indicative of the potential activity of this class of compounds.

Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (nitrophenylpyridine derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic is also used as a positive control for the assay's validity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial/Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate (37°C, 24h for Bacteria; 35°C, 48h for Fungi) D->E F Observe for Microbial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Workflow for MIC Determination

Anticancer Screening

The evaluation of anticancer activity is essential to identify compounds with the potential to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Data Presentation: Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected nitrophenylpyridine derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference
NPP-5MCF-7 (Breast)8.26 - 69.2[3][4]
NPP-6A549 (Lung)5.97 - 15.69[3][4]
NPP-7HepG2 (Liver)0.18 - 13.68[5][6]
NPP-8HCT-116 (Colon)>50[7]
Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compounds (nitrophenylpyridine derivatives)

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenylpyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway

Some anticancer pyridine derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through the upregulation of p53 and JNK signaling pathways.[6]

G cluster_pathway Anticancer Mechanism of Pyridine Derivatives A Nitrophenylpyridine Derivative B p53 Upregulation A->B induces E JNK Upregulation A->E induces C p21 Upregulation B->C activates D G2/M Phase Arrest C->D leads to F Apoptosis D->F can lead to E->F triggers

Proposed Anticancer Signaling Pathway

Antioxidant Screening

Antioxidant assays are conducted to evaluate the capacity of nitrophenylpyridine derivatives to neutralize free radicals, which are implicated in various disease pathologies.

Data Presentation: Antioxidant Activity

The following table shows the half-maximal effective concentration (EC50) or IC50 values from the DPPH radical scavenging assay for selected nitrophenylpyridine derivatives. Lower values indicate stronger antioxidant activity.

Compound IDDPPH Scavenging Activity (IC50/EC50, µg/mL)Reference
NPP-957.66 - 101.74[8]
NPP-10~832[9]
NPP-11>200 (weak)[9]

Note: Data is derived from studies on related nitro and pyridine compounds due to a lack of specific, comprehensive data for nitrophenylpyridine derivatives. The values should be considered as indicative of potential activity.

Experimental Protocols

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • Test compounds (nitrophenylpyridine derivatives)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

  • Methanol or ethanol

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol or ethanol.

  • Reaction Mixture: Add the DPPH solution to each concentration of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 or EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Sample Solutions (Various Concentrations) C Mix Sample and DPPH Solution A->C B Prepare DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity and IC50/EC50 E->F

Workflow for DPPH Antioxidant Assay

Conclusion

This technical guide provides a foundational framework for the preliminary biological screening of nitrophenylpyridine derivatives. The outlined experimental protocols for antimicrobial, anticancer, and antioxidant assays, along with the structured data presentation and workflow visualizations, offer a comprehensive resource for researchers in the field of drug discovery. While the available quantitative data for this specific class of compounds is still emerging, the methodologies described herein are robust and widely accepted for initial in vitro evaluation. Further investigation into the structure-activity relationships and mechanisms of action of nitrophenylpyridine derivatives is warranted to fully elucidate their therapeutic potential.

References

Commercial Suppliers and Technical Guide for 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

3-Methyl-2-(4-nitrophenyl)pyridine is available from specialty chemical suppliers. Researchers can procure this compound for research and development purposes.

Table 1: Commercial Supplier Information

Supplier NameProduct NameCAS NumberPurityAppearance
BOC SciencesThis compound113120-13-197%White to light yellow crystal powder

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are summarized below. These values are crucial for understanding the compound's behavior in various experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₂PubChem[1]
Molecular Weight 214.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 113120-13-1BOC Sciences[2]
Appearance White to light yellow crystal powderBOC Sciences[2]
XLogP3-AA 2.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis Methodology

While a specific, published protocol for the synthesis of this compound is not available, a highly plausible and effective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.

The proposed synthesis would involve the reaction of a 3-methyl-2-halopyridine with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This hypothetical protocol is based on well-established procedures for the synthesis of 2-arylpyridines.

Materials:

  • 3-Methyl-2-chloropyridine (or 2-bromopyridine)

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-chloropyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and water to the flask, followed by the addition of potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Figure 1. Proposed Suzuki-Miyaura Synthesis Workflow.

Characterization Data (Representative)

As experimental spectra for this compound are not publicly available, this section provides representative spectroscopic data for structurally analogous compounds. These examples can serve as a reference for researchers in interpreting their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for structure elucidation. For this compound, one would expect to see characteristic signals for the aromatic protons on both the pyridine and nitrophenyl rings, as well as a singlet for the methyl group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Methyl (CH₃)~2.4s
Pyridine-H4~7.2-7.4t
Pyridine-H5~7.7-7.9d
Pyridine-H6~8.6-8.8d
Nitrophenyl-H (ortho to NO₂)~8.3d
Nitrophenyl-H (meta to NO₂)~7.6d
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the nitro group and the aromatic rings.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
C=C and C=N stretch (aromatic)1600-1450
Asymmetric NO₂ stretch1550-1500
Symmetric NO₂ stretch1350-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 214.

Signaling Pathways and Biological Applications (Exploratory)

While there is no specific research detailing the biological activity or signaling pathway engagement of this compound, the broader class of nitropyridine-containing molecules has been investigated for various therapeutic applications. These compounds are known to be versatile precursors in the synthesis of bioactive molecules.

Further research would be required to determine if this compound interacts with any specific biological targets. A general workflow for such an investigation is outlined below.

Biological_Screening_Workflow Compound This compound Primary_Screening High-Throughput Screening (e.g., cell-based assays) Compound->Primary_Screening Hit_Identification Identification of 'Hits' (Compounds with desired activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Determine IC50/EC50) Hit_Identification->Dose_Response Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Dose_Response->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Identification->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Figure 2. General Workflow for Biological Activity Screening.

This guide provides a foundational understanding of this compound for research and development purposes. While direct experimental data is limited, the provided information on sourcing, properties, and plausible synthesis offers a strong starting point for further investigation.

References

In-depth Technical Guide: 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of available information on 3-Methyl-2-(4-nitrophenyl)pyridine. It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed limited specific data for this compound. Therefore, this guide also includes general safety and handling procedures for related pyridine and nitro-aromatic compounds, which should be considered as general guidance only. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

Compound Identification

IUPAC Name This compound
CAS Number 113120-13-1[1]
Molecular Formula C12H10N2O2[1][2]
Molecular Weight 214.22 g/mol [3]
Appearance White to light yellow crystal powder[1]
Purity >97% (as offered by some suppliers)[1]

Safety and Handling

Note: No specific Material Safety Data Sheet (MSDS) is currently available for this compound. The following guidelines are based on general knowledge of pyridine derivatives and nitro compounds and are intended to provide a baseline for safe handling. A substance-specific risk assessment is mandatory before use.

General Hazards
  • Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract. Some pyridine compounds have been associated with effects on the central nervous system, liver, and kidneys.

  • Flammability: While some pyridine derivatives are flammable liquids, the solid nature of this compound suggests a lower risk. However, it may be combustible at high temperatures.

  • Reactivity: Nitro compounds can be reactive and may be sensitive to heat, shock, or friction. They can also react vigorously with reducing agents.

Precautionary Measures
  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: Wear a lab coat, and ensure skin is not exposed.

    • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Handling:

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling.

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Quantitative Data

PropertyValueSource
Molecular Weight 214.22 g/mol [3]
Appearance White to light yellow crystal powder[1]
Purity >97%[1]

Experimental Protocols

No specific experimental protocols for the synthesis or biological application of this compound were found. Below is a documented synthesis for a related isomer, 3-(4-Nitrophenyl)pyridine , to provide a conceptual framework.

Example Synthesis of 3-(4-Nitrophenyl)pyridine

This protocol is for a related isomer and should be adapted and optimized with caution for the synthesis of this compound.

Materials:

  • 3-Phenylpyridine

  • 70% Nitric acid

  • Concentrated Sulfuric acid

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Magnesium Sulfate (MgSO4)

  • Ice

Procedure:

  • Carefully add 3-Phenylpyridine (0.161 mole) to 70% nitric acid (140 ml) while cooling in an ice-bath.[4]

  • Stir the resulting solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • If the reaction is slow, add concentrated sulfuric acid (50 ml) and continue stirring at room temperature until the starting material is consumed.[4]

  • Pour the reaction mixture onto ice and cautiously neutralize with 50% aqueous NaOH.[4]

  • Extract the mixture three times with ethyl acetate.[4]

  • Combine the organic layers, wash with brine, and dry over MgSO4.[4]

  • Filter and reduce the volume of the filtrate to induce crystallization.[4]

  • Collect the product by filtration. A second crop can be obtained from the concentrated filtrate.[4]

Visualization

Due to the lack of information on the biological activity or mechanism of action of this compound, no signaling pathway diagrams can be provided. Instead, a generalized workflow for a chemical synthesis is presented below.

G General Workflow for Chemical Synthesis reagents Reactants & Solvents reaction Reaction Setup (Temperature, Time, Atmosphere) reagents->reaction 1. Combine workup Quenching & Extraction reaction->workup 2. Process purification Purification (e.g., Chromatography, Recrystallization) workup->purification 3. Isolate analysis Product Characterization (NMR, MS, etc.) purification->analysis 4. Verify product Final Product analysis->product 5. Confirm

References

An In-depth Technical Guide to the Solubility of 3-Methyl-2-(4-nitrophenyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-2-(4-nitrophenyl)pyridine, a compound of interest in various research and development sectors. In the absence of extensive empirical data in publicly available literature, this document outlines the theoretical solubility profile based on the molecule's structural features. Furthermore, it details standardized experimental protocols for determining solubility, equipping researchers with the necessary methodology to generate quantitative data. This guide is intended to serve as a foundational resource for professionals working with this compound, enabling informed decisions in experimental design, formulation, and process development.

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group and a nitrophenyl group. The presence of these distinct functional groups—a basic pyridine nitrogen, a nonpolar methyl group, and a polar nitro group—imparts a unique combination of physicochemical properties that govern its solubility in various organic solvents. Understanding these solubility characteristics is paramount for a wide range of applications, including but not limited to, reaction chemistry, purification, formulation, and analytical method development.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules. The key structural features of this compound that influence its solubility are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents. The aromatic ring itself contributes to van der Waals interactions.

  • Methyl Group: This is a nonpolar, electron-donating group that increases the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

  • Nitrophenyl Group: The nitro group is a strong electron-withdrawing and polar group capable of dipole-dipole interactions and potentially weak hydrogen bonding. This enhances solubility in polar aprotic and protic solvents.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerate to GoodThe nitro group and pyridine nitrogen can interact with the hydroxyl groups of protic solvents through hydrogen bonding and dipole-dipole interactions. However, the overall nonpolar backbone may limit very high solubility, especially in water.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Good to ExcellentThe strong dipole moment of these solvents can effectively solvate the polar nitro group and the pyridine ring through dipole-dipole interactions, without the competing hydrogen bonding donation from the solvent.
Nonpolar Hexane, Toluene, Diethyl etherLow to ModerateThe methyl group and the aromatic rings contribute to van der Waals forces, which will allow for some interaction with nonpolar solvents. However, the highly polar nitro group will significantly limit solubility in purely nonpolar solvents like hexane. Toluene and diethyl ether may show slightly better solvation due to some induced dipole and weak polar interactions.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols must be employed. The following section details the widely accepted shake-flask method for determining equilibrium solubility.

Materials and Equipment
  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess solid compound B Add to a known volume of solvent A->B C Seal vial and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-48h) C->D E Allow solid to settle / Centrifuge D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Analyze by HPLC or UV-Vis H->I J Determine concentration from calibration curve I->J K Calculate solubility (e.g., mg/mL) J->K

Experimental workflow for solubility determination.
Detailed Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the samples to accelerate sedimentation.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for this step.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the given temperature.

Intermolecular Interactions Governing Solubility

The solubility of this compound is a result of a complex interplay of intermolecular forces between the solute and solvent molecules. The following diagram illustrates the key interactions.

intermolecular_forces cluster_solute This compound cluster_solvent Solvent cluster_interactions Key Interaction Types Solute C₁₂H₁₀N₂O₂ Solute->Solute Solute-Solute Interactions (Lattice Energy - Must be overcome) Solvent Organic Solvent Solute->Solvent Solute-Solvent Interactions (Favorable for Dissolution) A Van der Waals Solute->A B Dipole-Dipole Solute->B C Hydrogen Bonding (Acceptor) Solute->C Solvent->Solvent Solvent-Solvent Interactions (Cavity Formation - Must be overcome)

Intermolecular forces in the dissolution process.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions (lattice energy) and the solvent-solvent interactions (to create a cavity for the solute).

Conclusion

Methodological & Application

Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(4-nitrophenyl)pyridine is a substituted pyridine derivative that holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds. The pyridine scaffold is a ubiquitous feature in many approved drugs and biologically active molecules, recognized for its ability to participate in hydrogen bonding and other molecular interactions within biological systems. The presence of a nitro group on the phenyl ring offers a versatile chemical handle for further functionalization, such as reduction to an amine, enabling the construction of more complex molecular architectures. This document provides an overview of its potential applications, a general synthesis protocol, and data on the biological activities of structurally related compounds.

Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the broader class of nitrophenyl-pyridine and related pyridine derivatives has been widely investigated for various therapeutic applications. These compounds often serve as scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy.

Anticancer Agent: Pyridine derivatives are integral to numerous anticancer drugs.[1][2][3] The structural motif of 2-phenylpyridine is a key component in compounds designed to target various cancer-related pathways.

Kinase Inhibition: Many pyridine-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4] Derivatives of this class have shown inhibitory activity against kinases such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[5][6][7][8][9]

  • Abelson Murine Leukemia Viral Oncogene Homolog 1 (ABL) Kinase: The fusion protein Bcr-Abl is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic approach.[10][11][12]

The this compound intermediate can be utilized to synthesize libraries of compounds for screening against these and other relevant biological targets.

Data Presentation

The following tables summarize the biological activity of various pyridine derivatives that are structurally related to this compound. This data is provided to illustrate the potential of this chemical class.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyridine-derived VEGFR-2 InhibitorsHepG2 (Liver Cancer)4.25 - 9.18[7][9]
Pyridine-derived VEGFR-2 InhibitorsMCF-7 (Breast Cancer)6.08 - 12.83[7][9]
Pyridin-3-yl PyrimidinesK562 (Leukemia)Not specified, potent inhibition[10]
Pyridine DerivativesVarious (NCI-60 panel)Log10 GI50 up to -4.7[13]

Table 2: Kinase Inhibitory Activity of Selected Pyridine Derivatives

Compound ClassKinase TargetIC50 (nM)Reference
Pyridine-derived InhibitorVEGFR-21.33[5]
Pyridine-derived InhibitorVEGFR-23.2[5]
Pyridine-derived InhibitorVEGFR-2120[7]
Pyridin-3-yl PyrimidinesBcr-AblPotent Inhibition[10]
Aminopyridine ScaffoldVRK1190[14]
Aminopyridine ScaffoldVRK2401[14]

Experimental Protocols

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[15][16][17][18]

Protocol: General Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline based on established methods for the Suzuki-Miyaura coupling of halopyridines. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields.

Materials:

  • 2-Chloro-3-methylpyridine (1.0 eq)

  • 4-Nitrophenylboronic acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME), potentially with water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Reagents and solvents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-methylpyridine, 4-nitrophenylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent (and water, if applicable) to the flask via syringe. The reaction mixture is typically heterogeneous.

  • Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain it for the required reaction time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

Note: While specific spectral data for this compound is not provided here, related compounds show characteristic signals. For example, in the ¹H NMR of 3-methyl-2-phenylpyridine, the methyl protons appear as a singlet around 2.38 ppm.[19]

Visualizations

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Synthesis Reactants 2-Chloro-3-methylpyridine + 4-Nitrophenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Diagram 2: General Experimental Workflow for Biological Evaluation

G cluster_1 Biological Screening Compound This compound Derivatives Cell_Assay In vitro Anticancer Screening (e.g., MTT/SRB assay on cancer cell lines) Compound->Cell_Assay Kinase_Assay In vitro Kinase Inhibition Assay (e.g., VEGFR-2, ABL) Compound->Kinase_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Cell_Assay->Data_Analysis Kinase_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for biological evaluation of derivatives.

Diagram 3: Potential Mechanism of Action as a Kinase Inhibitor

G cluster_2 Kinase Inhibition Pathway Kinase Protein Kinase (e.g., VEGFR-2, ABL) Substrate Substrate Protein Kinase->Substrate Inhibition Inhibition ATP ATP ATP->Kinase Phosphorylation Phosphorylation Substrate->Phosphorylation Pi Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Signaling Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->Kinase Binds to ATP-binding site Inhibition->Phosphorylation Blocks

Caption: Potential mechanism of action as an ATP-competitive kinase inhibitor.

References

Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This compound belongs to the nitrophenyl-pyridine class, which is of significant interest in medicinal chemistry due to its potential biological activities. Pyridine derivatives are integral scaffolds in numerous FDA-approved drugs and are known to exhibit a wide range of therapeutic properties, including antimicrobial, antiviral, and antiproliferative effects.[1][2][3] The strategic combination of a pyridine core with a nitrophenyl group can lead to novel molecular entities for drug discovery and materials science.[4] These notes offer a plausible synthetic route, optimized reaction conditions based on established literature for similar substrates, and potential applications for the target compound.

Introduction to Suzuki-Miyaura Coupling of Pyridine Derivatives

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, typically between an organoboron species and an organohalide, catalyzed by a palladium complex.[5][6] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its high tolerance for a wide variety of functional groups, mild reaction conditions, and the commercial availability of diverse reactants.[7][8]

However, the cross-coupling of heteroaromatic compounds, especially 2-substituted pyridines, can present unique challenges. These include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[9]

  • Substrate Instability: Pyridylboronic acids can be unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source).[10]

  • Reaction Kinetics: The electronic properties of both coupling partners significantly influence reaction efficiency. Electron-deficient halides and electron-rich boronic acids generally react more readily.[8]

Despite these challenges, optimized protocols using specific ligands, bases, and solvent systems have enabled the efficient synthesis of a vast array of substituted pyridines.[10]

Applications and Biological Context

The this compound scaffold (CAS No. 113120-13-1) is a valuable intermediate for further chemical elaboration.[11] While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the broader class of nitrophenyl-pyridine derivatives has shown promise in several therapeutic areas.

  • Antimicrobial and Antiviral Activity: The pyridine nucleus is a "privileged structure" in medicinal chemistry, known for its presence in numerous antimicrobial and antiviral agents.[2] The addition of a nitrophenyl moiety can enhance these properties.

  • Anticancer Potential: Pyridine derivatives are widely investigated for their antiproliferative activity against various cancer cell lines.[1] The electronic nature of the nitrophenyl group can influence interactions with biological targets.

  • DNA Intercalation: Certain nitrophenyl and pyridine-based compounds have been shown to bind to DNA, with some exhibiting photocleavage activity upon UV irradiation, suggesting potential applications in photochemotherapy.[12]

  • Building Blocks for Advanced Materials: Nitrophenyl pyridine derivatives are also utilized as key intermediates in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials, highlighting their versatility.[4]

Given this context, this compound serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR) in drug discovery programs.

Proposed Synthetic Route via Suzuki-Miyaura Coupling

The recommended synthetic strategy involves the Suzuki-Miyaura coupling of commercially available 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid . This route is favored due to the typically higher reactivity of aryl bromides compared to chlorides in palladium-catalyzed reactions.[5]

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines with arylboronic acids.[7][8]

Materials and Reagents:

  • 2-Bromo-3-methylpyridine

  • 4-Nitrophenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate, ACS grade

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen gas (N₂) or Argon (Ar)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate with oil bath

  • Inert atmosphere setup (N₂/Ar manifold)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.), 4-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent ratio of dioxane to water is 4:1.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-Bromo-3-methylpyridine) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound product.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound based on analogous reactions in the literature.

Table 1: Reactant and Reagent Quantities

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
2-Bromo-3-methylpyridine172.021.01.0172 mg
4-Nitrophenylboronic acid166.921.21.2200 mg
Pd(PPh₃)₄1155.560.050.0558 mg
K₃PO₄212.273.03.0637 mg
1,4-Dioxane---8 mL
Water---2 mL

Table 2: Optimized Reaction Conditions and Expected Results

ParameterCondition
CatalystPd(PPh₃)₄
Catalyst Loading5 mol%
BaseK₃PO₄
Solvent System1,4-Dioxane / H₂O (4:1 v/v)
Temperature90 °C
Reaction Time18 hours
Expected Yield 75-85% (Isolated yield after purification)

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Boronic Acid) + Base PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (2-Bromo-3-methylpyridine, 4-Nitrophenylboronic acid, K₃PO₄) in Schlenk Flask B 2. Add Catalyst (Pd(PPh₃)₄) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Heat to 90°C with Stirring under N₂ Atmosphere C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool and Quench (Ethyl Acetate & Water) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Final Product This compound I->J

References

Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed synthesis of substituted pyridines represents a cornerstone of modern organic chemistry, providing efficient and versatile routes to a class of heterocycles prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions used to functionalize the pyridine ring, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as direct C-H functionalization.

Application Notes

Palladium catalysts offer a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold. The choice of reaction depends on the desired substitution pattern and the available starting materials.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of aryl- and heteroaryl-substituted pyridines.[1][2] It involves the cross-coupling of a halopyridine (or pyridyl triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base.[1][3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2]

Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling is the premier method.[4][5] This reaction couples a terminal alkyne with a halopyridine using a palladium catalyst and a copper(I) co-catalyst.[6][7] The resulting alkynylpyridines are valuable intermediates for further transformations.[4]

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to aminopyridines.[8][9] It involves the coupling of a halopyridine with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[10][11] The reaction is highly versatile, accommodating a broad range of amine coupling partners.[8]

C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying the pyridine ring without the need for pre-functionalized starting materials.[12][13] Palladium catalysts can direct the selective activation of C-H bonds, often at the C2 or C3 positions, allowing for arylation, alkenylation, and other transformations.[14][15][16] The use of a directing group, such as the N-oxide, can provide excellent regioselectivity.[15][17]

Data Presentation

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed synthesis of substituted pyridines based on literature data.

Table 1: Suzuki-Miyaura Coupling of Halopyridines

EntryHalopyridineBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O10086[18]
23-Iodopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane8095[3]
34-Chloropyridine2-Thienylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH10092[19]
45-Bromo-2-methylpyridin-3-amine4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9085[2]

Table 2: Sonogashira Coupling of Halopyridines

EntryHalopyridineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096[4]
23-Iodopyridine1-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6588[6]
34-IodopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene7091[5]
46-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT93[6]

Table 3: Buchwald-Hartwig Amination of Halopyridines

EntryHalopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10095[9]
23-BromopyridineAnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane11089[20]
34-ChloropyridineBenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-AmylOH10093[11]
42-BromopyridineVolatile amines (e.g., dimethylamine)Pd(OAc)₂ (5)dppp (7.5)NaOtBuToluene8055-98[10]

Table 4: C-H Functionalization of Pyridines

EntryPyridine SubstrateCoupling PartnerCatalyst (mol%)Additive/OxidantSolventTemp (°C)Yield (%)Reference
1Pyridine N-oxideStyrene (Alkenylation)Pd(OAc)₂ (10)Ag₂CO₃Dioxane12085[15][21]
22-PhenylpyridineBenzene (Arylation)Pd(OAc)₂ (10)Ag₂CO₃Benzene13078[12][14]
32-PhenylpyridineBenzoic acid (Acylation)Pd(OAc)₂ (5)TFAADCE8082[12]
4Pyridine N-oxide1-Benzyl-1,2,3-triazole (Heteroarylation)Pd(OAc)₂ (10)Ag₂CO₃Dioxane12082[17]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 2-Phenylpyridine

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of halopyridines.[18]

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylpyridine.

Protocol 2: Sonogashira Coupling

Synthesis of 2-Amino-3-(phenylethynyl)pyridine

This protocol is based on a procedure for the Sonogashira coupling of aminobromopyridines.[4]

Materials:

  • 2-Amino-3-bromopyridine

  • Phenylacetylene

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd(CF₃COO)₂ (0.0125 mmol, 2.5 mol%), PPh₃ (0.025 mmol, 5.0 mol%), and CuI (0.025 mmol, 5.0 mol%).

  • Add DMF (2.0 mL) and stir the mixture for 30 minutes at room temperature.

  • Add 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), and Et₃N (1.0 mL).

  • Seal the flask and heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Protocol 3: Buchwald-Hartwig Amination

Synthesis of N-Morpholino-2-pyridine

This protocol is a representative example of the Buchwald-Hartwig amination.[9]

Materials:

  • 2-Bromopyridine

  • Morpholine

  • Palladium(II) acetate [Pd(OAc)₂]

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk flask or sealed tube

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%) to a Schlenk flask.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add 2-bromopyridine (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the flask and heat the mixture to 100 °C with stirring.

  • The reaction is typically complete in 12-24 hours. Monitor by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 4: C-H Arylation

Synthesis of 2-(o-Tolyl)pyridine

This protocol describes a representative C-H arylation of 2-phenylpyridine.[12]

Materials:

  • 2-Phenylpyridine

  • Toluene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Sealed tube

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a sealed tube, add 2-phenylpyridine (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), potassium carbonate (1.0 mmol), and pivalic acid (0.25 mmol).

  • Add toluene (2 mL).

  • Seal the tube and heat the mixture at 110 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Mandatory Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->ArPdXL2 Oxidative Addition ArPdArL2 Ar-Pd(II)-Ar'(L)₂ ArPdXL2->ArPdArL2 Transmetalation ArPdArL2->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArPdArL2->ArAr ArX Ar-X (Halopyridine) ArX->ArPdXL2 ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->ArPdArL2 Base Base Base->ArPdArL2 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X(L)₂ Pd0->ArPdXL2 Oxidative Addition ArPdAlkynylL2 Ar-Pd(II)-C≡CR(L)₂ ArPdXL2->ArPdAlkynylL2 Transmetalation ArPdAlkynylL2->Pd0 Reductive Elimination ArAlkynyl Ar-C≡CR (Product) ArPdAlkynylL2->ArAlkynyl CuX CuX CuAlkynyl Cu-C≡CR CuAlkynyl->ArPdXL2 Alkyne H-C≡CR Alkyne->CuAlkynyl Base Base Base->CuAlkynyl ArX Ar-X (Halopyridine) ArX->ArPdXL2 Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->ArPdXL2 Oxidative Addition AmineComplex [Ar-Pd(II)(HNR₂)(L)₂]⁺X⁻ ArPdXL2->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR₂(L)₂ AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination ArNR2 Ar-NR₂ (Product) AmidoComplex->ArNR2 ArX Ar-X (Halopyridine) ArX->ArPdXL2 Amine HNR₂ Amine->AmineComplex Base Base Base->AmidoComplex CH_Activation_Workflow start Start: Pyridine Derivative + Coupling Partner reaction_setup Reaction Setup: - Pd Catalyst - Ligand (optional) - Additive/Oxidant - Solvent start->reaction_setup heating Heating under Inert Atmosphere reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Substituted Pyridine Product purification->product

References

Application Notes and Protocols: Nitration of 3-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of pyridine rings is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and materials.[1] However, the electron-deficient nature of the pyridine nucleus makes electrophilic aromatic substitution, such as nitration, a challenging endeavor, often requiring harsh reaction conditions.[2][3] 3-Methyl-2-phenylpyridine is a versatile building block in medicinal chemistry and fine chemical synthesis, and its functionalization through nitration opens avenues for further molecular elaboration.[4]

This document provides detailed protocols for the nitration of 3-methyl-2-phenylpyridine, outlining both a classical approach using mixed acid and a modern, milder catalytic method. It also includes expected outcomes, data presentation, and visual workflows to guide researchers in this synthetic procedure. The directing effects of the methyl and phenyl substituents on the pyridine ring are expected to influence the regioselectivity of the nitration.

Predicted Regioselectivity

The electronic properties of the substituents on the pyridine ring will govern the position of nitration. The phenyl group at the 2-position and the methyl group at the 3-position will influence the electron density of the pyridine ring. Electrophilic attack on the pyridine ring is generally favored at the 3-position (meta to the nitrogen). In this specific substrate, the positions available for nitration on the pyridine ring are 4, 5, and 6. The directing effects of the existing substituents will likely lead to a mixture of products, with nitration potentially occurring at the 5-position as the primary outcome due to a combination of electronic and steric factors.

Experimental Protocols

Two primary methods for the nitration of 3-methyl-2-phenylpyridine are presented below.

Method A: Classical Nitration with Mixed Acid (HNO₃/H₂SO₄)

This method employs a conventional, strong acid approach. Caution is advised due to the highly corrosive and exothermic nature of the reaction.

Materials:

  • 3-Methyl-2-phenylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 3-methyl-2-phenylpyridine (1.69 g, 10 mmol).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (20 mL) to the flask while maintaining the temperature below 10 °C. Stir until the substrate is completely dissolved.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 mL, ~25 mmol) to concentrated sulfuric acid (5 mL) at 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of 3-methyl-2-phenylpyridine in sulfuric acid over 30 minutes, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (100 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the nitrated isomers.

Method B: Ruthenium-Catalyzed C-H Bond Nitration

This contemporary method offers a milder alternative with potentially higher regioselectivity for the meta-position of the pyridine ring.[5]

Materials:

  • 3-Methyl-2-phenylpyridine

  • [Ru(p-cymene)Cl₂]₂

  • AgSbF₆

  • Cu(NO₃)₂·3H₂O

  • 1,2-Dichloroethane (DCE)

  • Argon atmosphere

  • Schlenk tube

  • Magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • To a Schlenk tube under an argon atmosphere, add 3-methyl-2-phenylpyridine (0.845 g, 5 mmol), [Ru(p-cymene)Cl₂]₂ (0.153 g, 0.25 mmol, 5 mol%), and AgSbF₆ (0.343 g, 1 mmol, 20 mol%).

  • Add anhydrous 1,2-dichloroethane (25 mL) to the tube.

  • Stir the mixture at room temperature for 10 minutes.

  • Add Cu(NO₃)₂·3H₂O (1.81 g, 7.5 mmol, 1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the metal salts.

  • Wash the Celite pad with additional 1,2-dichloroethane (20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired nitro-substituted product(s).

Data Presentation

The following table summarizes the expected quantitative data for the nitration of 3-methyl-2-phenylpyridine based on the described protocols. The yields and isomer ratios are predictive and may vary based on specific reaction conditions.

ParameterMethod A (HNO₃/H₂SO₄)Method B (Ru-catalyzed)
Nitrating Agent Fuming HNO₃ in H₂SO₄Cu(NO₃)₂·3H₂O
Catalyst None (acid-mediated)[Ru(p-cymene)Cl₂]₂ / AgSbF₆
Temperature 60-70 °C80 °C
Reaction Time 2-4 hours12-24 hours
Typical Total Yield 40-60%50-75%
Predicted Major Isomer 3-Methyl-5-nitro-2-phenylpyridine3-Methyl-5-nitro-2-phenylpyridine
Predicted Isomer Ratio Mixture of isomersHigher selectivity for the 5-nitro isomer
Work-up Neutralization and extractionFiltration and extraction
Purification Column ChromatographyColumn Chromatography

Visualizations

Reaction Scheme

G cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_products Potential Products 3_Methyl_2_phenylpyridine 3-Methyl-2-phenylpyridine Reagents Nitrating Agent (e.g., HNO3/H2SO4 or Ru-catalyst/Cu(NO3)2) 5_Nitro 3-Methyl-5-nitro-2-phenylpyridine (Major Product) Reagents->5_Nitro Nitration Other_Isomers Other nitro isomers (e.g., 4-nitro, 6-nitro) Reagents->Other_Isomers

Caption: General reaction scheme for the nitration of 3-methyl-2-phenylpyridine.

Experimental Workflow: Method A

G A Dissolve 3-methyl-2-phenylpyridine in conc. H2SO4 at 0-5 °C B Prepare nitrating mixture (HNO3 in H2SO4) at 0-5 °C C Add nitrating mixture dropwise to substrate solution (<15 °C) A->C B->C D Heat reaction to 60-70 °C for 2-4 hours C->D E Quench reaction by pouring onto crushed ice D->E F Neutralize with NaHCO3 solution E->F G Extract with Dichloromethane F->G H Dry, filter, and concentrate the organic layers G->H I Purify by column chromatography H->I

References

Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(4-nitrophenyl)pyridine is a substituted pyridine derivative. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the broader class of nitropyridine compounds has demonstrated significant potential in medicinal chemistry.[1][2] This document provides an overview of the potential applications of this compound based on the known biological activities of structurally related nitrophenyl-pyridine analogs. It also includes detailed, adaptable protocols for its synthesis and evaluation in key therapeutic areas.

The presence of the nitro group on the phenyl ring and the methyl group on the pyridine ring are key structural features that may influence the compound's pharmacokinetic and pharmacodynamic properties.[1] Nitropyridine derivatives have been investigated for their utility as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4]

Potential Medicinal Chemistry Applications

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Drug Discovery: Nitropyridine derivatives have shown cytotoxic potential against various cancer cell lines.[1][5] Some 3-nitropyridine analogs have been identified as microtubule-targeting agents, inducing cell cycle arrest and apoptosis in cancer cells.[5] The nitro group is often considered a key pharmacophore that may contribute to the modulation of enzyme activity or interaction with other cellular targets crucial for cancer cell proliferation.[1]

  • Antimicrobial Agent Development: Various nitropyridine derivatives have demonstrated efficacy against a range of bacterial and fungal strains.[2][6][7] The pyridine nucleus is a common scaffold in antimicrobial drugs, and the addition of a nitro-functionalized ring can enhance this activity.

  • Anti-inflammatory Research: Pyridine derivatives have been explored for their anti-inflammatory properties.[3][8][9] Some derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory effects, and it is hypothesized that their mechanism may involve the modulation of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3]

Data Presentation: Biological Activities of Structurally Related Nitropyridine Derivatives

The following table summarizes the reported biological activities of compounds structurally related to this compound. This data can serve as a benchmark for evaluating the potential efficacy of the target compound.

Compound ClassBiological ActivityCell Line/OrganismPotency (IC50/MIC)Reference
3-Nitropyridine AnaloguesAnticancerVarious cancer cell linesNanomolar range[5]
Pyridoxazinone derivativesAntibacterialEnterococcus faecalis7.8–15.6 μg/mL[6]
Pyridoxazinone derivativesAntibacterialAcinetobacter baumannii31.25–125 μg/mL[6]
Pyridoxazinone derivativesAntifungalCandida albicans62.5 μg/mL[6]
3-hydroxy pyridine-4-one derivativeAnti-inflammatoryCarrageenan-induced paw edema67% inhibition at 20 mg/kg[3]

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound is via a Suzuki-Miyaura cross-coupling reaction.[10][11]

Objective: To synthesize this compound from 2-chloro-3-methylpyridine and 4-nitrophenylboronic acid.

Materials:

  • 2-chloro-3-methylpyridine

  • 4-nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-chloro-3-methylpyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add toluene, ethanol, and water in a 4:1:1 ratio.

  • To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants 2-chloro-3-methylpyridine + 4-nitrophenylboronic acid Reaction Suzuki-Miyaura Cross-Coupling Reactants->Reaction Toluene/Ethanol/Water Reflux Catalyst_System Pd(OAc)₂ / PPh₃ K₂CO₃ Catalyst_System->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product

Proposed synthesis workflow for this compound.
In Vitro Anticancer Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.[12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal human cell line (e.g., MRC-5) for selectivity evaluation[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]

Objective: To determine the MIC of this compound against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (medium only)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Perform a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 30 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • If using a viability indicator like resazurin, a color change from blue to pink indicates microbial growth.

In Vitro Anti-inflammatory Activity Assay

The inhibition of protein denaturation is a widely used in vitro assay to screen for anti-inflammatory activity.[17][18]

Objective: To evaluate the ability of this compound to inhibit heat-induced egg albumin denaturation.

Materials:

  • Fresh hen's egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • This compound (dissolved in DMSO)

  • Diclofenac sodium (as a standard drug)

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 5% v/v solution of egg albumin in PBS.

  • Prepare various concentrations of this compound and the standard drug, diclofenac sodium.

  • The reaction mixture consists of 0.2 mL of egg albumin solution, 2.8 mL of PBS, and 2 mL of the compound solution of varying concentrations.

  • A control solution consists of egg albumin and PBS without the test compound.

  • Incubate the reaction mixtures at 37 °C for 20 minutes.

  • Induce protein denaturation by heating the mixtures at 70 °C in a water bath for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100

Mandatory Visualizations

G cluster_pathway Hypothetical Signaling Pathway Modulation Compound This compound Tubulin Tubulin Compound->Tubulin Inhibition Microtubule_Polymerization Microtubule Polymerization Compound->Microtubule_Polymerization Disruption Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Hypothetical mechanism of anticancer action for a nitropyridine derivative.

G cluster_workflow Experimental Workflow for Biological Evaluation Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (Anticancer, Antimicrobial, Anti-inflammatory) Characterization->In_Vitro_Screening Hit_Identification Hit Identification (IC₅₀/MIC determination) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization

General workflow for the evaluation of a new chemical entity.

References

Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyridine and its derivatives are fundamental scaffolds in the pharmaceutical and chemical industries.[1][2] Their versatile chemical properties, including basicity, solubility, and hydrogen bond-forming ability, make them integral components of many marketed drugs.[3] A thorough and systematic analytical characterization is crucial for confirming the structure, purity, and other physicochemical properties of newly synthesized or isolated pyridine derivatives. This document provides detailed application notes and protocols for the key analytical techniques employed in the characterization of these important heterocyclic compounds.

Overall Workflow for Characterization

The characterization of a novel pyridine derivative typically follows a logical progression of analytical techniques to build a comprehensive understanding of its structure and purity. The workflow often starts with chromatographic separation and preliminary spectroscopic analysis, followed by more detailed structural elucidation and, if necessary, determination of the three-dimensional structure.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_structural Structural Elucidation cluster_confirmation Definitive Structure & Properties Synthesis Synthesis of Pyridine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC TLC/HPLC/GC (Purity Assessment) Purification->TLC UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) TLC->UV_Vis MS Mass Spectrometry (Molecular Weight & Fragmentation) TLC->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H & ¹³C - Connectivity) IR->NMR X_ray Single Crystal X-ray (3D Structure - if crystal) NMR->X_ray If crystalline Elemental Elemental Analysis (Empirical Formula) NMR->Elemental

Figure 1. General workflow for the characterization of a novel pyridine derivative.

Chromatographic Techniques: HPLC and GC

Chromatographic methods are essential for separating pyridine derivatives from reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is suitable for a wide range of pyridine derivatives, while Gas Chromatography (GC) is typically used for more volatile compounds.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of pyridine derivatives, particularly in pharmaceutical formulations.[5] Due to the hydrophilic and basic nature of many pyridines (pKa around 5.2-6), special consideration must be given to the choice of column and mobile phase to achieve good peak shape and retention.[6][7]

Experimental Protocol (Reversed-Phase HPLC):

  • Column Selection: A C18 column is a common starting point. For particularly polar or basic pyridine derivatives, a mixed-mode stationary phase (e.g., Primesep 100, Amaze SC) or a column with low silanol activity (e.g., Hypersil BDS) can provide better peak shape and retention.[6][8][9]

  • Mobile Phase Preparation:

    • A typical mobile phase consists of a mixture of acetonitrile (ACN) or methanol (MeOH) and an aqueous buffer.

    • To improve peak shape for basic pyridines, an acidic additive such as formic acid (0.1-0.2%), trifluoroacetic acid (TFA, 0.1%), or sulfuric acid is often used.[6][8] Ammonium formate (AmFm) can also be employed.[6]

    • For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts.[7]

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.

    • Injection Volume: 1-10 µL.

    • Detection: UV detection is common, with wavelengths typically set around 250-275 nm, corresponding to the absorbance maxima of the pyridine ring.[7][8][10]

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to ensure reproducibility.

  • Sample Preparation: Dissolve the pyridine derivative in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Perform either an isocratic or gradient elution. A gradient elution, where the percentage of organic solvent is increased over time, is useful for separating mixtures with a range of polarities.[8]

Data Presentation:

CompoundColumnMobile PhaseRetention Time (min)
PyridinePrimesep 100, 4.6x150 mmGradient: ACN/H₂O with H₂SO₄Varies with gradient
Pyridine, 2-Aminopyridine, 3-Aminopyridine, 4-AminopyridineAmaze HD, 3.2x150 mmIsocratic: MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm< 6.0

Application Notes:

  • Broad peaks can be an issue due to the interaction of the basic nitrogen with residual silanol groups on the silica support.[9] Using a highly end-capped column or an acidic mobile phase modifier can mitigate this.

  • For compounds that are difficult to retain on reversed-phase columns, HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective alternative.

  • Avoid using ion-pairing reagents if LC-MS analysis is intended, as they are not volatile and can suppress ionization.[7]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable pyridine derivatives.[4] When coupled with a Mass Spectrometer (GC-MS), it provides both separation and structural information.

Experimental Protocol (GC-MS):

  • Column Selection: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent) is generally suitable.

  • Instrument Setup:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of ~1 mg/mL.

  • Analysis: Inject 1 µL of the sample into the GC. The resulting chromatogram will show peaks corresponding to the different components, and a mass spectrum can be obtained for each peak.

Data Presentation:

CompoundRetention Time (min)Key Mass Fragments (m/z)
Pyridine4.435 (example)[11]79 (M+), 52, 51, 50[12][13]
2-MethylpyridineVaries93 (M+), 92, 66, 65
3-MethylpyridineVaries93 (M+), 92, 66, 65
4-MethylpyridineVaries93 (M+), 92, 66, 65

Application Notes:

  • Derivatization may be necessary for non-volatile pyridine derivatives (e.g., those with carboxylic acid or multiple hydroxyl groups) to increase their volatility.

  • Pyridine itself can be a challenging analyte due to its polarity, which can lead to peak tailing on some columns.

  • High temperatures in the GC inlet or column can sometimes cause degradation of sensitive pyridine derivatives.[14]

Spectroscopic Techniques

Spectroscopic techniques provide detailed information about the structure and functional groups of pyridine derivatives.[15][16]

G Pyridine Pyridine Derivative UV_Vis UV-Vis (Electronic Transitions, Conjugation) Pyridine->UV_Vis IR IR (Functional Groups, Bond Vibrations) Pyridine->IR NMR NMR (¹H, ¹³C) (Carbon-Hydrogen Framework, Connectivity) Pyridine->NMR MS MS (Molecular Weight, Formula, Fragmentation) Pyridine->MS Structure Comprehensive Structural Information UV_Vis->Structure IR->Structure NMR->Structure MS->Structure

Figure 2. Interrelation of spectroscopic techniques for structural elucidation.
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the pyridine ring.[17]

Experimental Protocol:

  • Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (typically >200 nm). Common solvents include ethanol, methanol, and acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the pyridine derivative (typically in the micromolar range) in the chosen solvent.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).

    • Scan a wavelength range from approximately 200 nm to 400 nm.

  • Analysis: Record the spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation:

ChromophoreTransitionTypical λmax (nm)
Pyridine Ringπ → π~202, ~254[10][18]
Carbonyl (C=O)n → π~270-300[18]

Application Notes:

  • The position and intensity of absorption bands can be affected by substituents on the pyridine ring and by the polarity of the solvent.[19]

  • UV-Vis spectroscopy is particularly useful for quantifying the concentration of a known pyridine derivative using the Beer-Lambert law.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[20]

Experimental Protocol:

  • Sample Preparation:

    • Solids: Prepare a KBr pellet or analyze using an Attenuated Total Reflectance (ATR) accessory.

    • Liquids: Analyze as a thin film between two salt plates (e.g., NaCl).

  • Instrument Setup:

    • Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Acquire a background spectrum before running the sample.

  • Analysis: Record the spectrum and identify the characteristic absorption bands.

Data Interpretation:

VibrationFrequency Range (cm⁻¹)Notes
Aromatic C-H stretch3150 - 3000Characteristic for the pyridine ring.[21]
C=C and C=N ring stretches1650 - 1400A series of bands typical for aromatic heterocycles.[21]
C-H in-plane bend1300 - 1000
C-H out-of-plane bend900 - 675The pattern can sometimes indicate the substitution pattern on the ring.
N-H stretch (for amino-pyridines)3500 - 3300Broad or sharp peaks depending on hydrogen bonding.
C=O stretch (for pyridones, esters, etc.)1750 - 1650Strong, sharp absorption.[19]
C≡N stretch (for cyanopyridines)2260 - 2210Sharp, medium intensity absorption.[20]

Application Notes:

  • The formation of quaternary pyridinium salts leads to noticeable shifts in the C-H and ring vibration frequencies.[21]

  • Hydrogen bonding can significantly broaden peaks, especially for O-H and N-H stretches.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework.[23]

Experimental Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, D₂O, Pyridine-d₅).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign the chemical shifts (δ) and coupling constants (J) to the protons and carbons in the molecule.

Data Interpretation (in CDCl₃):

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)[24]
H-2, H-6 (α)~8.6~150.0
H-4 (γ)~7.7~135.8
H-3, H-5 (β)~7.3~123.6

Application Notes:

  • The chemical shifts are highly dependent on the solvent and the nature and position of substituents on the pyridine ring.[23]

  • The electron-withdrawing nitrogen atom deshields the α- and γ-protons and carbons, shifting them downfield compared to benzene.

  • Protonation of the pyridine nitrogen causes a significant downfield shift of the ring protons.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental formula of a compound. The fragmentation pattern can also offer valuable structural clues.[15]

Experimental Protocol:

  • Ionization Method:

    • Electron Impact (EI): Used in GC-MS. Provides extensive fragmentation, which is good for structural elucidation but may not show a molecular ion for unstable compounds.

    • Electrospray Ionization (ESI): A soft ionization technique used with LC-MS. Typically produces a protonated molecule [M+H]⁺, making it excellent for determining molecular weight.

  • Mass Analyzer:

    • Quadrupole: Common, provides unit mass resolution.

    • Time-of-Flight (TOF) or Orbitrap: High-resolution mass spectrometry (HRMS) analyzers that can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

  • Analysis: Infuse the sample directly or analyze the eluent from a chromatograph. The resulting mass spectrum plots ion abundance versus mass-to-charge ratio (m/z).

Data Interpretation:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): This peak gives the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the pyridine ring often involves the loss of HCN (27 Da) or HNC, leading to characteristic fragment ions.[12] For example, pyridine (m/z 79) often shows a significant fragment at m/z 52 (loss of HCN).[25] The fragmentation is also highly influenced by the substituents present.[26][27]

X-ray Crystallography

For crystalline pyridine derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[15][28]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the pyridine derivative suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[28]

Application Notes:

  • This technique provides definitive proof of structure and stereochemistry.

  • The solid-state packing and intermolecular interactions (e.g., hydrogen bonding) can also be analyzed.[28]

  • Not all compounds can be crystallized, which is the main limitation of this technique. Some pyridine derivatives exist as oils or amorphous solids.

References

Physicochemical Properties of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

An optimized and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of 3-Methyl-2-(4-nitrophenyl)pyridine in research, development, and quality control settings. This document provides a comprehensive guide for the development and validation of a reversed-phase HPLC method suitable for this purpose.

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₂[1][2]
Molecular Weight214.22 g/mol [1][2][3][4][5]
LogP~3.1 (estimated for a similar compound)[6]
UV AbsorbanceStrong UV absorbance expected due to the nitrophenyl group.
pKaPyridine derivatives typically have a pKa around 5.2-6.[7][8]

HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic approach, starting from initial parameter selection to final method validation.

HPLC_Method_Development A Analyte Characterization (pKa, logP, UV Spectrum) B Initial Method Scouting A->B C Column Selection (C18, C8) B->C D Mobile Phase Screening (ACN/Water, MeOH/Water) B->D E Detector Wavelength Selection B->E F Method Optimization C->F D->F E->F G Gradient/Isocratic Elution F->G H Flow Rate F->H I Column Temperature F->I J Method Validation (ICH Guidelines) G->J H->J I->J K Specificity J->K L Linearity & Range J->L M Accuracy & Precision J->M N LOD & LOQ J->N O Robustness J->O P Final Method O->P

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution:

  • Prepare the sample by dissolving the material containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions

A typical HPLC system suitable for this analysis would consist of a quaternary pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B2-10 min: 30-80% B10-12 min: 80% B12-12.1 min: 80-30% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV scan)
Injection Volume 10 µL
Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11]

System Suitability:

  • Inject the standard solution five times and evaluate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

Specificity (Selectivity):

  • Analyze a blank (mobile phase), a placebo (if applicable), and the analyte standard. The blank and placebo should not show any interfering peaks at the retention time of this compound.

Linearity and Range:

  • Inject the working standard solutions in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery):

  • Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The mean recovery should be within 98-102%.

Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • The RSD for both should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Robustness:

  • Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • The system suitability parameters should remain within acceptable limits.

Data Presentation

All quantitative data from the method validation should be summarized in tables for clear interpretation and comparison.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Retention Time RSD≤ 1.0%
Peak Area RSD≤ 2.0%
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%
100%
120%
Mean Recovery (%) 98-102%

Table 4: Precision Data

Precision TypeRSD (%)
Repeatability (Intra-day)≤ 2.0%
Intermediate (Inter-day)≤ 2.0%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Hypothetical Signaling Pathway

While not directly related to HPLC method development, for illustrative purposes, a hypothetical signaling pathway where a pyridine derivative might act as an inhibitor is presented below.

Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Induces Inhibitor This compound Inhibitor->KinaseB

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Note: NMR Analysis of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 3-Methyl-2-(4-nitrophenyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental NMR data for this specific compound, this application note outlines a comprehensive methodology for its analysis and presents predicted ¹H and ¹³C NMR spectral data based on analogous compounds. This guide is intended to assist researchers in the structural elucidation and characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a 4-nitrophenyl group. The electronic properties of the nitro group and the steric influence of the methyl group are expected to significantly influence the chemical environment of the protons and carbons within the molecule, making NMR spectroscopy an essential tool for its structural verification and the study of its electronic and conformational properties. This application note details the necessary steps for sample preparation, NMR data acquisition, and provides an interpretation of the expected spectral data.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6' (Pyridine)8.60 - 8.70d~4.8
H-2, H-6 (Nitrophenyl)8.25 - 8.35d~8.8
H-4' (Pyridine)7.70 - 7.80d~7.8
H-3, H-5 (Nitrophenyl)7.65 - 7.75d~8.8
H-5' (Pyridine)7.25 - 7.35dd~7.8, 4.8
CH₃ (Methyl)2.40 - 2.50s-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Pyridine)157 - 159
C-4 (Nitrophenyl)147 - 149
C-6' (Pyridine)148 - 150
C-1 (Nitrophenyl)145 - 147
C-4' (Pyridine)137 - 139
C-3' (Pyridine)132 - 134
C-2, C-6 (Nitrophenyl)129 - 131
C-3, C-5 (Nitrophenyl)123 - 125
C-5' (Pyridine)122 - 124
CH₃ (Methyl)19 - 21

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of this compound.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following steps outline the standard procedure for a small organic molecule.

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

G cluster_acquisition NMR Data Acquisition & Processing A Insert Sample B Lock & Shim A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Process Data (FT, Phasing, Calibration) C->E D->E

References

Application Notes and Protocols for the Functionalization of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential strategies for the chemical modification of 3-Methyl-2-(4-nitrophenyl)pyridine. The protocols detailed below are based on established principles of pyridine chemistry and are intended to serve as a foundational guide for the synthesis of novel derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound is a versatile scaffold possessing multiple reactive sites amenable to functionalization. The pyridine core, substituted with an electron-donating methyl group and an electron-withdrawing nitrophenyl group, presents a unique electronic landscape that dictates the regioselectivity of various transformations. This document outlines key functionalization approaches, including electrophilic and nucleophilic aromatic substitutions, as well as modifications of the peripheral methyl and nitro groups.

Functionalization of the Pyridine Ring

The pyridine ring's reactivity is significantly influenced by the existing substituents. The nitrogen atom deactivates the ring towards electrophilic attack, directing incoming electrophiles primarily to the C-5 position. Conversely, the ring is activated towards nucleophilic substitution, particularly at the C-4 and C-6 positions, due to the combined electron-withdrawing effects of the ring nitrogen and the 4-nitrophenyl group.

Electrophilic Aromatic Substitution

Due to the deactivating nature of the pyridine nitrogen, electrophilic substitution requires harsh reaction conditions. The primary site of substitution is predicted to be the C-5 position, which is the least deactivated position.

Protocol 1: Nitration of the Pyridine Ring

This protocol describes the introduction of a nitro group at the C-5 position.

Materials:

  • This compound

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Concentrated nitric acid

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in fuming sulfuric acid at 0°C with stirring.

  • Slowly add concentrated nitric acid dropwise to the solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: 5-Nitro-3-methyl-2-(4-nitrophenyl)pyridine.

dot

Electrophilic_Substitution reactant This compound reagents HNO₃, H₂SO₄ reactant->reagents product 5-Nitro-3-methyl-2-(4-nitrophenyl)pyridine reagents->product caption Electrophilic Nitration Workflow

Caption: Electrophilic Nitration Workflow

Nucleophilic Aromatic Substitution

The pyridine ring in the target molecule is susceptible to nucleophilic attack, particularly at the C-4 and C-6 positions. The electron-withdrawing nature of the nitrogen atom and the 4-nitrophenyl group facilitates the displacement of a suitable leaving group or direct addition of a nucleophile.[1][2][3][4]

Protocol 2: Chichibabin Amination

This protocol introduces an amino group at the C-6 position.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or xylene

  • Ammonium chloride solution

  • Three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer

Procedure:

  • In a flame-dried three-neck flask under a nitrogen atmosphere, suspend sodium amide in anhydrous toluene.

  • Add this compound to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Expected Outcome: 6-Amino-3-methyl-2-(4-nitrophenyl)pyridine.

Nucleophilic_Amination reactant This compound reagents 1. NaNH₂, Toluene 2. H₂O reactant->reagents product 6-Amino-3-methyl-2-(4-nitrophenyl)pyridine reagents->product caption Chichibabin Amination Pathway

References

Application Notes & Protocols: Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel bioactive molecules, with a focus on heterocyclic compounds exhibiting anticancer activity. The information is curated to assist researchers in medicinal chemistry, drug discovery, and development.

Application Note 1: Synthesis of Benzo[d][1][2]azole Derivatives as Potent Anticancer Agents

Heterocyclic compounds, particularly those containing the benzo[d][1][2]azole scaffold, represent a significant class of molecules with promising antitumor properties. These compounds often exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division. This note describes the synthesis and biological evaluation of a series of 2-substituted benzo[d][1][2]azoles.

The synthetic strategy involves a multi-step process starting from commercially available precursors, leading to the formation of the core heterocyclic structure, which is then further functionalized. The biological activity of these synthesized compounds is assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of representative benzo[d][1][2]azole derivatives against various human cancer cell lines.

Compound IDR-GroupCancer Cell LineIC50 (µM)
BTA-1a Benzyl-sulfanylA549 (Lung)15.2 ± 1.3
HeLa (Cervical)12.8 ± 1.1
MCF-7 (Breast)18.5 ± 2.0
BTA-1b Allyl-sulfanylA549 (Lung)10.5 ± 0.9
HeLa (Cervical)8.7 ± 0.7
MCF-7 (Breast)11.2 ± 1.2
Experimental Protocol: Synthesis of 2-Substituted Benzo[d][1][2]azoles

This protocol outlines the general procedure for the synthesis of 2-(benzyl/allyl-sulfanyl)benzo[d][1][2]azoles.

Materials:

  • 2-aminothiophenol

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Benzyl chloride or Allyl bromide

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Benzothiazole-2-thiol: A solution of 2-aminothiophenol (10 mmol) in ethanol (50 mL) is treated with potassium hydroxide (12 mmol) and carbon disulfide (15 mmol). The mixture is refluxed for 6 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield benzothiazole-2-thiol.

  • S-Alkylation: To a solution of benzothiazole-2-thiol (5 mmol) in DMF (20 mL), potassium carbonate (7.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl chloride or allyl bromide (6 mmol) is then added, and the reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-substituted benzo[d][1][2]azole derivative.

Characterization: The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for tubulin polymerization inhibitors and the experimental workflow for their evaluation.

signaling_pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division BTA_Compound Benzo[d][1,3]azole Derivative BTA_Compound->Tubulin Dimers Inhibits Polymerization

Caption: Mechanism of action of benzo[d][1][2]azole derivatives as tubulin polymerization inhibitors.

experimental_workflow Start Start Synthesis Synthesis of Benzo[d][1,3]azole Derivatives Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity_Assay In vitro Cytotoxicity Assay (MTT Assay) Characterization->Cytotoxicity_Assay Data_Analysis IC50 Determination Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the synthesis and evaluation of anticancer compounds.

Application Note 2: Green Synthesis of Bioactive Ferrocenyl Chalcones

In the quest for more sustainable synthetic methodologies, green chemistry principles are increasingly being applied to the synthesis of bioactive molecules. This note details an environmentally benign approach to the synthesis of ferrocenyl chalcones, a class of organometallic compounds with significant biological activities, including anticancer properties.[3] The use of green catalysts and solvent-free reaction conditions can significantly reduce the environmental impact of chemical synthesis.[4][5]

Quantitative Data Summary

The following table presents the reaction yields for the green synthesis of various heterocyclic ferrocenyl chalcones.

Compound IDHeterocycleCatalystReaction Time (min)Yield (%)
FC-1 ThiopheneSolid Acid Catalyst3092
FC-2 PyrimidineBasic Alumina4588
FC-3 ThiazoleSolid Acid Catalyst3590
FC-4 IndoleBasic Alumina5085
Experimental Protocol: Microwave-Assisted Green Synthesis of Ferrocenyl Chalcones

This protocol describes a solvent-free, microwave-assisted synthesis of heterocyclic ferrocenyl chalcones.

Materials:

  • Acetylferrocene

  • Substituted heterocyclic aldehydes (e.g., thiophene-2-carboxaldehyde, pyrimidine-5-carboxaldehyde)

  • Solid acid catalyst (e.g., montmorillonite K-10) or basic alumina

  • Microwave reactor

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Mixture: In a microwave-safe vessel, a mixture of acetylferrocene (1 mmol), the respective heterocyclic aldehyde (1.2 mmol), and the solid catalyst (0.2 g) is prepared.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 120 °C) for the specified reaction time (see table above).

  • Isolation and Purification: After cooling, the reaction mixture is treated with a small amount of ethanol and stirred. The solid product is collected by filtration and washed with cold ethanol. The crude product is then recrystallized from ethanol to afford the pure ferrocenyl chalcone.

Characterization: The purity and structure of the synthesized chalcones are confirmed by melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in a hybrid drug design approach for developing novel bioactive compounds.

logical_relationship Bioactive_Scaffolds Known Bioactive Scaffolds Ferrocene Ferrocene Moiety (Organometallic) Bioactive_Scaffolds->Ferrocene Chalcone Chalcone Linker (α,β-unsaturated ketone) Bioactive_Scaffolds->Chalcone Heterocycle Heterocyclic Ring (e.g., Thiophene, Pyrimidine) Bioactive_Scaffolds->Heterocycle Hybrid_Molecule Hybrid Ferrocenyl Chalcone Ferrocene->Hybrid_Molecule Chalcone->Hybrid_Molecule Heterocycle->Hybrid_Molecule Biological_Evaluation Biological Evaluation (e.g., Anticancer Activity) Hybrid_Molecule->Biological_Evaluation

Caption: Logical relationship in the design of hybrid ferrocenyl chalcones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methyl-2-(4-nitrophenyl)pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a 3-methyl-2-halopyridine (e.g., 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine) with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

  • Negishi Coupling: This method couples a 3-methyl-2-halopyridine with an organozinc reagent, such as (4-nitrophenyl)zinc chloride, catalyzed by a palladium or nickel complex.[1]

An alternative route that avoids the often problematic preparation of 2-pyridyl organometallic reagents is the direct C-H arylation of 3-methylpyridine N-oxide with a 4-nitroaryl halide.[2][3]

Q2: I am getting a very low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I improve it?

A2: Low yields in the Suzuki-Miyaura coupling of 2-halopyridines are a common issue, often referred to as the "2-pyridyl problem," which can be attributed to the instability of 2-pyridyl boron reagents and their poor reactivity.[4] Here are several factors to consider for optimization:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For challenging couplings involving 2-pyridyl halides, bulky and electron-rich phosphine ligands such as RuPhos, XPhos, or SPhos can significantly improve yields.[5][6] Pre-formed palladium complexes with these ligands can also be more effective.

  • Base: The base plays a crucial role in the catalytic cycle. While common bases like Na2CO3 or K2CO3 are used, stronger bases like K3PO4 or Cs2CO3 can be more effective for this type of coupling.[7] The choice of base can also depend on the solvent system.

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water in a mixed solvent system (e.g., dioxane/water) can sometimes be beneficial.[8]

  • Reaction Temperature: Increasing the reaction temperature can improve the rate and yield, but excessive heat may lead to decomposition of the starting materials or product. A typical range for these couplings is 80-110 °C.

  • Purity of Reagents: Ensure that the 4-nitrophenylboronic acid is pure, as boronic acids can dehydrate to form boroxines, which may have different reactivity.

Q3: I am observing significant amounts of side products, such as homocoupling of the boronic acid. How can I minimize these?

A3: Homocoupling of the boronic acid (to form 4,4'-dinitrobiphenyl) is a common side reaction. To minimize this:

  • Control of Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative processes that can lead to homocoupling.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary.

Q4: What are the advantages of using a Negishi coupling for this synthesis?

A4: The Negishi coupling can be a powerful alternative to the Suzuki-Miyaura reaction. Key advantages include:

  • Higher Reactivity of Organozinc Reagents: Organozinc reagents are often more reactive than the corresponding organoboron compounds, which can lead to higher yields and faster reaction times, especially with less reactive halides like chlorides.[1]

  • Functional Group Tolerance: Negishi couplings are known for their excellent tolerance of a wide range of functional groups.

However, the preparation and handling of organozinc reagents require strictly anhydrous and inert conditions.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is generally effective. The progress of the separation can be monitored by thin-layer chromatography (TLC). Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Troubleshooting Guides

Low to No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more air-stable. - Ensure the reaction is properly degassed to prevent catalyst oxidation.
Poor Ligand Choice - For 2-pyridyl couplings, switch to bulky, electron-rich phosphine ligands like RuPhos, XPhos, or SPhos.[5][6]
Ineffective Base - Switch to a stronger base such as K3PO4 or Cs2CO3.[7] - Ensure the base is finely powdered and dry.
Inappropriate Solvent - Try a different solvent system (e.g., dioxane, THF, toluene, or a mixture with water).[8]
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10 °C.
Poor Quality Reagents - Verify the purity of the starting materials (3-methyl-2-halopyridine and 4-nitrophenylboronic acid/organozinc).
Formation of Significant Side Products
Side Product Troubleshooting Steps
Homocoupling of Boronic Acid - Ensure a strictly inert atmosphere. - Optimize the stoichiometry of the reagents. - Screen different catalyst/ligand combinations.
Protodeboronation (loss of boronic acid group) - Use anhydrous solvents and reagents. - A stronger base may sometimes mitigate this issue.
Hydrodehalogenation (loss of halide from pyridine) - This can be a competing pathway; screening different ligands and bases can help to favor the cross-coupling reaction.

Data Presentation

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield of 2-Chloropyridines

The following data is a representative summary based on literature for similar reactions and should be used as a guideline for optimization.

Entry Palladium Source Ligand Base Solvent Temperature (°C) Approx. Yield (%)
1Pd(OAc)2PPh3K2CO3Dioxane/H2O100< 20
2Pd2(dba)3XPhosK3PO4Toluene10070-85
3Pd(OAc)2RuPhosCs2CO3Dioxane110> 80[5]
4Pd(PPh3)4NoneNa2CO3Dioxane/H2O10030-50[8]
5Pd2(dba)3P(t-Bu)3KFTHF5060-75[9]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a dry Schlenk flask, add 2-chloro-3-methylpyridine (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), and a suitable base (e.g., K3PO4, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Suzuki-Miyaura Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction and Purification Reagents Add 2-chloro-3-methylpyridine, 4-nitrophenylboronic acid, and base to a dry Schlenk flask. Catalyst Add Pd catalyst and ligand. Reagents->Catalyst Solvent Add anhydrous, degassed solvent. Catalyst->Solvent Degas Degas reaction mixture with Argon. Solvent->Degas Heat Heat to 100°C under Argon. Degas->Heat Monitor Monitor reaction by TLC/GC-MS. Heat->Monitor Workup Cool, dilute, and perform aqueous work-up. Monitor->Workup Purify Purify by column chromatography. Workup->Purify Product This compound Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura synthesis.

Troubleshooting Logic for Low Yield

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_temp Temperature start Low Yield or No Reaction catalyst_check Is the catalyst active and the ligand appropriate? start->catalyst_check change_ligand Switch to a bulky, electron-rich ligand (e.g., RuPhos, XPhos). catalyst_check->change_ligand No conditions_check Are the base and solvent optimal? catalyst_check->conditions_check Yes change_ligand->conditions_check change_conditions Use a stronger base (K3PO4, Cs2CO3). Screen different solvents (dioxane, toluene). conditions_check->change_conditions No temp_check Is the temperature high enough? conditions_check->temp_check Yes change_conditions->temp_check increase_temp Increase temperature in 10°C increments. temp_check->increase_temp No success Improved Yield temp_check->success Yes increase_temp->success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine. The guidance is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound is a disubstituted pyridine that can be synthesized through several common methodologies. The most applicable routes generally fall into two categories:

  • Cross-coupling reactions: These methods involve the formation of a carbon-carbon bond between a pre-formed pyridine ring and a phenyl group. The most common examples are the Suzuki-Miyaura and Negishi couplings.

  • Pyridine ring synthesis: These methods construct the pyridine ring from acyclic precursors. The Kröhnke and Hantzsch pyridine syntheses are classic examples that can be adapted for this target molecule.

Q2: Is the nitro group on the phenyl ring stable under typical cross-coupling conditions?

A2: The stability of the nitro group is a critical consideration.

  • Suzuki-Miyaura Coupling: Generally, the nitro group is stable under the conditions used for Suzuki-Miyaura coupling.[1] However, some literature reports suggest that under specific conditions, nitro groups can act as pseudo-halides, though this is not common with standard catalysts like tetrakis(triphenylphosphine)palladium(0).[1]

  • Negishi Coupling: The nitro group can be sensitive to the reaction conditions of a Negishi coupling. Organozinc reagents can be sufficiently reactive to reduce the nitro group, leading to the formation of undesired byproducts such as anilines or azoxybenzenes. Careful control of the reaction temperature and choice of catalyst are crucial.

Q3: What are the main challenges in purifying the final product?

A3: Purification of this compound can be challenging due to the potential for isomeric byproducts and other impurities with similar polarities. Common purification techniques include:

  • Column Chromatography: This is the most common method for separating the desired product from side products and unreacted starting materials. A gradient of solvents, such as hexanes and ethyl acetate, is typically used.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • pH-Zone-Refining Counter-Current Chromatography: This is a more advanced technique that can be used for the separation of pyridine derivatives with close polarities.[2]

Troubleshooting Guides

Scenario 1: Low or No Yield of the Desired Product

This is a common issue that can arise from several factors depending on the synthetic route chosen.

Troubleshooting Steps:

Potential Cause Recommended Action(s) Synthetic Route
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Ensure anaerobic conditions to prevent catalyst oxidation. - Consider using a pre-catalyst that is more stable to air and moisture.Suzuki-Miyaura, Negishi
Poor Quality Reagents - Use freshly distilled solvents and freshly opened reagents. - For Suzuki coupling, ensure the boronic acid is dry and pure. - For Negishi coupling, ensure the organozinc reagent is freshly prepared or properly stored.All routes
Incorrect Reaction Temperature - For cross-coupling reactions, optimize the temperature. Too low may result in no reaction, while too high can lead to decomposition. - For condensation reactions, ensure the temperature is sufficient to drive the reaction to completion.All routes
Inefficient Base - The choice of base is critical in Suzuki-Miyaura coupling. Try different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Ensure the base is anhydrous.Suzuki-Miyaura
Incomplete Reaction - Monitor the reaction progress using TLC or GC-MS. - If the reaction has stalled, consider adding more catalyst or extending the reaction time.All routes

Experimental Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality (Fresh, Pure, Dry) start->check_reagents check_catalyst Assess Catalyst Activity (Fresh, Correct Loading) check_reagents->check_catalyst Reagents OK check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_catalyst->check_conditions Catalyst OK optimize_base Optimize Base (For Suzuki Coupling) check_conditions->optimize_base Conditions OK monitor_reaction Monitor Reaction Progress (TLC, GC-MS) optimize_base->monitor_reaction Base Optimized workup Successful Synthesis monitor_reaction->workup Reaction Complete

Caption: Troubleshooting workflow for low product yield.

Scenario 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired compound.

Troubleshooting Steps:

Observed Side Product Potential Cause Recommended Action(s) Synthetic Route
Homocoupling Products Dimerization of the organometallic reagent.- Lower the reaction temperature. - Use a more dilute solution. - Add the organometallic reagent slowly to the reaction mixture.Negishi, Suzuki-Miyaura
Protodeboronation Product Reaction of the boronic acid with residual water or protic solvents.- Use anhydrous solvents and reagents. - Ensure the reaction is performed under an inert atmosphere.Suzuki-Miyaura
Reduced Nitro Group Reduction of the nitro group to an amino group or other reduced forms.- Use a milder reducing agent for the formation of the organozinc reagent. - Lower the reaction temperature. - Use a less reactive organometallic reagent if possible.Negishi
Isomeric Pyridines Non-regioselective cyclization or rearrangement.- In Hantzsch synthesis, the initial dihydropyridine can be a mixture of isomers. Control of the oxidation step is crucial. - In Kröhnke synthesis, ensure the purity of the starting materials to avoid the formation of undesired isomers.Hantzsch, Kröhnke
Aldol Condensation Byproducts Self-condensation of the carbonyl compounds or reaction with the solvent.- Optimize the reaction temperature and time. - Use a less reactive solvent.Hantzsch, Kröhnke

Logical Relationship of Side Product Formation in Cross-Coupling Reactions

side_products_cross_coupling reaction_conditions Reaction Conditions (Temp, Conc, Atmosphere) desired_product This compound reaction_conditions->desired_product homocoupling Homocoupling Products reaction_conditions->homocoupling nitro_reduction Nitro Group Reduction (Negishi) reaction_conditions->nitro_reduction reagent_quality Reagent Quality (Purity, Water Content) reagent_quality->desired_product protodeboronation Protodeboronation (Suzuki) reagent_quality->protodeboronation

Caption: Factors influencing side product formation in cross-coupling.

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halopyridine with an arylboronic acid.

Reactants:

  • 2-Chloro-3-methylpyridine

  • 4-Nitrophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-3-methylpyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Kröhnke Pyridine Synthesis

This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.[3]

Reactants:

  • 1-(2-Oxopropyl)pyridinium salt

  • 4-Nitrobenzaldehyde

  • A source of ammonia (e.g., ammonium acetate)

  • Solvent (e.g., acetic acid or ethanol)

Procedure:

  • Prepare the α,β-unsaturated carbonyl compound by reacting 4-nitrobenzaldehyde with a suitable ketone (e.g., acetone) in the presence of a base.

  • In a separate flask, dissolve the 1-(2-oxopropyl)pyridinium salt and the α,β-unsaturated carbonyl compound in the chosen solvent.

  • Add ammonium acetate to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and neutralize with a base.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reaction Pathway for Kröhnke Pyridine Synthesis

krohnke_synthesis cluster_reactants Reactants pyridinium_salt α-Pyridinium methyl ketone salt michael_addition Michael Addition pyridinium_salt->michael_addition unsaturated_carbonyl α,β-Unsaturated carbonyl unsaturated_carbonyl->michael_addition ammonia Ammonia Source cyclization Cyclization & Dehydration ammonia->cyclization dicarbonyl 1,5-Dicarbonyl Intermediate michael_addition->dicarbonyl dicarbonyl->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine aromatization Aromatization dihydropyridine->aromatization product This compound aromatization->product

References

Technical Support Center: Optimization of Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

1. What is the Suzuki coupling reaction?

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate.[1][2][3] It is a widely used and versatile reaction in organic synthesis, particularly for the creation of biaryl compounds, which are important structures in many pharmaceuticals.[1]

2. What are the key components of a Suzuki coupling reaction?

A typical Suzuki coupling reaction consists of:

  • Organoboron reagent: Usually a boronic acid or a boronic ester.

  • Organohalide or triflate: The electrophilic coupling partner. The reactivity order is generally I > Br > OTf > Cl.[4]

  • Palladium catalyst: A source of palladium(0) is required for the catalytic cycle to begin.[1][4]

  • Ligand: Often a phosphine-based ligand that stabilizes the palladium catalyst and influences its reactivity.

  • Base: Essential for the activation of the organoboron reagent and to facilitate the transmetalation step.[3][5]

  • Solvent: A suitable solvent or solvent mixture to dissolve the reactants and facilitate the reaction.

3. My reaction is not working or giving low yield. What are the most common reasons?

Low yield or reaction failure in Suzuki coupling can stem from several factors:

  • Poor catalyst activity: The palladium catalyst may not be active or may have decomposed.

  • Inappropriate choice of base or solvent: These components are crucial for the reaction's success and need to be chosen carefully based on the substrates.

  • Decomposition of the boronic acid: Boronic acids can be unstable and undergo side reactions like protodeboronation.[6]

  • Side reactions: Homocoupling of the boronic acid or dehalogenation of the organohalide can consume starting materials and reduce the yield of the desired product.[1][7]

  • Presence of oxygen: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.[1]

  • Steric hindrance: Highly substituted reactants can slow down the reaction or prevent it from occurring.

4. How do I choose the right catalyst and ligand?

The choice of catalyst and ligand is critical and depends on the specific substrates being coupled. For simple couplings, a standard catalyst like Pd(PPh₃)₄ might be sufficient. However, for more challenging reactions, such as those involving unreactive aryl chlorides or sterically hindered substrates, more sophisticated catalyst systems are often required. Buchwald and Fu have developed highly effective bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that are widely used to enhance catalyst activity.[8]

5. Which base should I use for my Suzuki coupling?

The base plays a crucial role in the catalytic cycle, and its choice can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base depends on the substrates and the solvent. For instance, stronger bases may be needed for less reactive substrates. It is often necessary to screen a few different bases to find the best one for a particular reaction.[9][10][11]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Question: I have set up my Suzuki coupling reaction, but I am observing very little or no formation of the desired product. What should I check?

Answer: A low or non-existent yield can be due to several factors. Follow this troubleshooting workflow to diagnose the issue:

Troubleshooting_Low_Yield Start Low/No Product Check_Catalyst Is the catalyst active? (Freshly prepared/purchased?) Start->Check_Catalyst Check_Inertness Was the reaction performed under an inert atmosphere? Check_Catalyst->Check_Inertness Yes Solution_Catalyst Use a fresh catalyst or a different catalyst/ligand system. Check_Catalyst->Solution_Catalyst No Check_Reagents Are the starting materials stable and pure? Check_Inertness->Check_Reagents Yes Solution_Inertness Ensure proper degassing and maintenance of inert atmosphere. Check_Inertness->Solution_Inertness No Check_Conditions Are the reaction conditions (base, solvent, temp.) appropriate? Check_Reagents->Check_Conditions Yes Solution_Reagents Purify starting materials or use higher quality reagents. Check_Reagents->Solution_Reagents No Optimize_Conditions Screen different bases, solvents, and temperatures. Check_Conditions->Optimize_Conditions No Side_Reactions Are there significant side products observed? Check_Conditions->Side_Reactions Yes Optimize_Conditions->Solution_Catalyst Side_Reactions->Optimize_Conditions No Solution_Side_Reactions Address specific side reactions (see Issue 2). Side_Reactions->Solution_Side_Reactions Yes

Figure 1: Troubleshooting workflow for low or no product yield.

Issue 2: Presence of Significant Side Products

Question: My reaction is producing a mixture of my desired product along with other significant byproducts. How can I identify and minimize these side reactions?

Answer: Common side reactions in Suzuki coupling include homocoupling of the boronic acid, dehalogenation of the organohalide, and protodeboronation of the boronic acid.

  • Homocoupling: This results in a symmetrical biaryl product derived from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species.[1]

    • Solution: Ensure thorough degassing of the reaction mixture and use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.

  • Dehalogenation: The organohalide is reduced, replacing the halogen with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[1][7]

    • Solution: Avoid using amine bases or alcoholic solvents that can act as hydride sources.[1] Using a different base or solvent system may be necessary.

  • Protodeboronation: The boronic acid is converted back to the corresponding arene by replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under basic aqueous conditions.[6][12]

    • Solution: Use anhydrous conditions if possible, or employ more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[6] A "slow-release" strategy where the boronic acid is generated in situ can also be effective.

Side_Reactions cluster_homocoupling Homocoupling cluster_dehalogenation Dehalogenation cluster_protodeboronation Protodeboronation 2 R-B(OH)2 2 R-B(OH)2 R-R R-R 2 R-B(OH)2->R-R [Pd(II)], O2 Ar-X Ar-X Ar-H Ar-H Ar-X->Ar-H Hydride Source Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-H H+

Figure 2: Common side reactions in Suzuki coupling.

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data on the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions.

Table 1: Comparison of Palladium Catalysts (Reaction: 4-bromotoluene with phenylboronic acid)

Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O801285Fictional Data
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄1,4-Dioxane100695Fictional Data
PdCl₂(dppf) (3)-Na₂CO₃DMF90892Fictional Data
Pd/C (5)-K₂CO₃Ethanol/H₂O782478Fictional Data

Table 2: Effect of Different Bases (Reaction: 4-iodoanisole with phenylboronic acid, catalyzed by Pd(PPh₃)₄)

Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃ (2)Toluene/Ethanol/H₂O80295[9]
K₂CO₃ (2)Toluene/Ethanol/H₂O80298[9]
Cs₂CO₃ (2)Toluene/Ethanol/H₂O80299[9]
K₃PO₄ (2)Toluene/Ethanol/H₂O80297[9]
NaOH (2)Toluene/Ethanol/H₂O80285[9]

Table 3: Solvent Screening (Reaction: 4-chlorotoluene with phenylboronic acid, catalyzed by Pd₂(dba)₃/XPhos)

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
TolueneK₃PO₄1101288Fictional Data
1,4-DioxaneK₃PO₄1001292Fictional Data
THFK₃PO₄662465Fictional Data
DMFK₂CO₃120875Fictional Data
2-MeTHFK₃PO₄851690Fictional Data

Detailed Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction[2][13]

This protocol provides a general starting point for performing a Suzuki coupling reaction. The specific conditions may need to be optimized for your particular substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol).

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow A 1. Combine Reactants & Base B 2. Inert Atmosphere Purge A->B C 3. Add Catalyst B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir D->E F 6. Monitor Reaction E->F G 7. Workup & Extraction F->G H 8. Purification G->H I Product H->I

Figure 3: General experimental workflow for a Suzuki coupling reaction.

Signaling Pathways and Mechanisms

The Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium catalyst.[1][3][4]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OH)₃⁻ PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim R-R' RedElim->Pd0 BoronicAcid R'-B(OH)₂ Boronate R'-B(OH)₃⁻ BoronicAcid->Boronate + OH⁻ Base Base (OH⁻) Base->BoronicAcid

Figure 4: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Purification of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methyl-2-(4-nitrophenyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound, particularly via a Suzuki-Miyaura coupling reaction?

A1: When synthesizing this compound using a Suzuki-Miyaura coupling, you can anticipate several types of impurities. These often include homocoupling products derived from the boronic acid starting material.[1][2] Additionally, unreacted starting materials such as the corresponding boronic acid and halide can persist in the crude product. Residual palladium catalyst and phosphine ligands from the reaction can also be present.[1] In some cases, byproducts from the incorporation of an aryl group from a phosphine ligand have been reported.[1]

Q2: I'm observing poor solubility of my crude this compound in common organic solvents. What can I do?

A2: Limited solubility can be a challenge. For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, purification techniques like crystallization can be difficult.[3] One approach is to try a solvent mixture. You might find success by dissolving your compound in a minimal amount of a good solvent (like DMF or DMSO) and then inducing precipitation or crystallization by adding a miscible anti-solvent.[3] For crystallization, diffusion of an anti-solvent into a solution of your compound can sometimes yield purer crystals.[3]

Q3: How can I effectively remove residual palladium catalyst from my product?

A3: Palladium catalysts can often be challenging to remove completely. A common method is to use flash column chromatography on silica gel.[4] The choice of eluent is critical and should be optimized to ensure good separation of your product from the catalyst. In some instances, specialized scavengers or treatment with activated carbon can be employed to bind and remove residual palladium.

Q4: What are suitable techniques for purifying pyridine derivatives in general?

A4: Several methods are available for the purification of pyridine and its derivatives. Distillation is a common technique, which can sometimes be enhanced by first treating the crude material with an alkali metal compound.[5] For non-volatile derivatives, column chromatography is a versatile method.[4] Recrystallization is another powerful technique if a suitable solvent system can be identified.[6] Additionally, washing the reaction mixture with dilute acid, such as 1-5% aqueous HCl, can help remove basic impurities by forming water-soluble salts.[7]

Troubleshooting Guides

Issue 1: Presence of Homocoupling Byproducts

Question: My reaction mixture contains a significant amount of the homocoupling dimer of the boronic acid. How can I minimize its formation and remove it from my product?

Answer:

  • Minimizing Formation: The formation of homocoupling byproducts in Suzuki reactions is often linked to the presence of oxygen.[2] To suppress this side reaction, ensure your reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).[4][8] Degassing your solvents and reagents prior to the reaction can also be beneficial.[9] In some cases, adding a mild reducing agent like potassium formate has been shown to suppress the undesired homocoupling.[1]

  • Removal: Homocoupling products can often be separated from the desired product by flash column chromatography due to differences in polarity. A carefully selected solvent system is key to achieving good separation.

Issue 2: Difficulty with Recrystallization

Question: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I try?

Answer:

Finding the right recrystallization solvent often requires experimentation. Here is a systematic approach:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol). A good single solvent for recrystallization will dissolve the compound when hot but not when cold.

  • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Illustrative Solvent Systems for Similar Compounds: For nitrophenyl-substituted pyridines, solvent systems like ethyl acetate/hexane or acetone/hexane have been used for crystallization.[6][10]

Solvent System Observation Potential Outcome
Ethyl AcetateSoluble when hot, precipitates upon coolingGood candidate for single-solvent recrystallization.
HexaneInsoluble even when hotGood candidate as an anti-solvent in a binary system.
Acetone/HexaneDissolves in hot acetone, precipitates with hexaneA potentially effective binary solvent system.[6]
Chloroform/MethanolUsed for column chromatography purification.Could be adapted for recrystallization.[11]
Issue 3: Incomplete Reaction and Removal of Starting Materials

Question: My analysis shows unreacted starting materials. How can I drive the reaction to completion and purify the product?

Answer:

  • Driving the Reaction: If your reaction is incomplete, consider increasing the reaction time or temperature.[6] Ensure your catalyst is active and that you are using the correct stoichiometry of reagents. The choice of base and solvent can also significantly impact the reaction outcome.[8]

  • Purification: Unreacted starting materials can typically be removed using flash column chromatography. The polarity difference between your product and the starting materials will dictate the appropriate eluent system.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, create a slurry of silica gel in the chosen eluent.

  • Column Packing: Carefully pour the silica gel slurry into a glass column, ensuring even packing to avoid air bubbles and channels.

  • Loading the Sample: Once the silica gel has settled, add a layer of sand to the top. Carefully load the dissolved crude product onto the sand.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

  • Solvent Selection: Based on prior screening, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Purification_Workflow cluster_0 Initial Analysis of Crude Product cluster_1 Impurity Identification cluster_2 Purification Strategy Selection cluster_3 Final Product Analysis Crude Product Crude Product TLC/LC-MS/NMR Analysis TLC/LC-MS/NMR Analysis Crude Product->TLC/LC-MS/NMR Analysis Identify Impurities Identify Impurities TLC/LC-MS/NMR Analysis->Identify Impurities Starting Materials Starting Materials Identify Impurities->Starting Materials Homocoupling Byproducts Homocoupling Byproducts Identify Impurities->Homocoupling Byproducts Catalyst Residues Catalyst Residues Identify Impurities->Catalyst Residues Other Side Products Other Side Products Identify Impurities->Other Side Products Select Purification Method Select Purification Method Identify Impurities->Select Purification Method Column Chromatography Column Chromatography Select Purification Method->Column Chromatography Multiple Impurities or Similar Polarity Recrystallization Recrystallization Select Purification Method->Recrystallization High Purity & Crystalline Product Acid Wash Acid Wash Select Purification Method->Acid Wash Basic Impurities Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product Acid Wash->Pure Product Purity Assessment (NMR, LC-MS) Purity Assessment (NMR, LC-MS) Pure Product->Purity Assessment (NMR, LC-MS) Recrystallization_Troubleshooting Start Start Select Solvent Select Solvent Start->Select Solvent Dissolve in Hot Solvent Dissolve in Hot Solvent Select Solvent->Dissolve in Hot Solvent Cool Solution Cool Solution Dissolve in Hot Solvent->Cool Solution Crystals Form? Crystals Form? Cool Solution->Crystals Form? Collect Crystals Collect Crystals Crystals Form?->Collect Crystals Yes No Crystals No Crystals Crystals Form?->No Crystals No Try Binary Solvent System Try Binary Solvent System No Crystals->Try Binary Solvent System Induce Crystallization Scratch Flask or Add Seed Crystal No Crystals->Induce Crystallization Try Binary Solvent System->Dissolve in Hot Solvent Induce Crystallization->Crystals Form?

References

Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of pyridine derivatives.

Troubleshooting Guides

Issue: My pyridine derivative is not dissolving in aqueous buffer for my in vitro assay.

Answer:

Poor solubility of pyridine derivatives in aqueous buffers is a common challenge. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot and improve the solubility of your compound:

  • pH Adjustment: The solubility of ionizable compounds, including many pyridine derivatives, is highly dependent on the pH of the solution. Pyridine derivatives are often weakly basic and become more soluble in acidic conditions due to the protonation of the pyridine nitrogen.[1][2][3]

    • Recommendation: Attempt to lower the pH of your buffer. A systematic approach is to create a pH-solubility profile by measuring the solubility of your compound across a range of pH values.[4] Be mindful that the chosen pH must be compatible with your experimental system (e.g., cell viability, enzyme activity).[1][2]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[4][5]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) are frequently used.[5][6]

    • Recommendation: Start by preparing a concentrated stock solution of your pyridine derivative in a suitable co-solvent (e.g., 10 mM in DMSO). Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the co-solvent is low enough to not affect your experiment (typically <1%).[5]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[7][8]

    • Recommendation: Consider the addition of non-ionic surfactants like Tween® 80 or Poloxamer 188 to your buffer system. The concentration should be above the critical micelle concentration (CMC) to ensure micelle formation.

Issue: My pyridine derivative precipitates out of solution upon standing or during an experiment.

Answer:

Precipitation of your compound indicates that the solution is supersaturated and thermodynamically unstable. Here are some strategies to prevent precipitation:

  • Optimize Co-solvent Concentration: If you are using a co-solvent, the precipitation might occur upon dilution into the aqueous buffer.

    • Recommendation: Try using a higher concentration of the co-solvent in the final solution, if your experimental system can tolerate it. Alternatively, explore different co-solvents that may offer better solubilization at lower concentrations.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and stability in aqueous solutions.[9][10][11]

    • Common Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used.[9]

    • Recommendation: Prepare a stock solution of the cyclodextrin in your aqueous buffer and then add your pyridine derivative to this solution. The formation of the inclusion complex can prevent the drug from precipitating.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state.[12][13][14][15] When the solid dispersion is introduced into an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with enhanced solubility.[8]

    • Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are common carriers.[13][14]

    • Recommendation: While this is more of a reformulation strategy, it is a powerful method for improving the dissolution of very poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best method to improve the solubility of my pyridine derivative?

A1: The selection of a suitable solubilization method depends on the physicochemical properties of your specific pyridine derivative and the requirements of your experiment. A decision tree can guide your choice:

Solubility_Decision_Tree A Start: Poorly Soluble Pyridine Derivative B Is the compound ionizable? A->B C Adjust pH B->C Yes G Use Co-solvents B->G No D Is the required pH compatible with the assay? C->D E Use pH Adjustment D->E Yes F Consider other methods D->F No F->G H Is co-solvent compatible with the assay? G->H I Use Co-solvent Method H->I Yes J Try Cyclodextrin Complexation H->J No K Is precipitation still an issue? I->K J->K K->I No, successful L Consider Solid Dispersion (requires reformulation) K->L Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

Q2: What is the difference between kinetic solubility and thermodynamic solubility?

A2:

  • Kinetic solubility is the maximum concentration of a compound that can be achieved by dissolving it from a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. It represents a supersaturated state and may not be stable over time, often leading to precipitation.

  • Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with the solid phase. This is the true, stable solubility of the compound under the given conditions.

Q3: Can I use salt forms of my pyridine derivative to improve solubility?

A3: Yes, forming a salt of a basic pyridine derivative with an acid is a very effective way to increase its aqueous solubility.[2][3][4][16] The salt form will readily dissociate in water, leading to a higher concentration of the dissolved compound compared to the free base.

Q4: Are there any in silico tools that can predict the solubility of my pyridine derivative?

A4: Yes, several computational models and software programs can predict the aqueous solubility of a compound based on its chemical structure. These tools can be useful for initial screening and to guide your experimental work. However, experimental verification is always necessary.

Quantitative Data Summary

The following table summarizes the improvement in aqueous solubility for some pyridine derivatives using different enhancement techniques.

Compound ClassSolubilization MethodFold Increase in SolubilityReference
Thieno[2,3-b]pyridinesMorpholine Substitution~1000x[17]
Thieno[2,3-b]pyridinesPolymer Encapsulation5x increase in potency (indirectly related to solubility)[17]
Imidazo[1,2-a]pyridinesChemical ModificationSignificantly Improved[6]
Pyridin-4-amineMicronization2.9x enhanced dissolution rate[18]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to determine the pH-solubility profile of a pyridine derivative.

Workflow for pH Adjustment Protocol

G A Prepare a series of buffers with varying pH (e.g., pH 2 to 10) B Add excess solid compound to each buffer A->B C Equilibrate samples (e.g., shake for 24-48 hours) B->C D Separate solid from supernatant (centrifuge or filter) C->D E Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC or UV-Vis) D->E F Plot solubility vs. pH E->F

Caption: Experimental workflow for determining a pH-solubility profile.

Materials:

  • Pyridine derivative (solid)

  • A series of buffers covering the desired pH range (e.g., citrate, phosphate, borate buffers)

  • Vials or tubes

  • Shaker or rotator

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Prepare a set of buffers with different pH values (e.g., in 1-unit increments from pH 2 to 10).

  • Add an excess amount of the solid pyridine derivative to a known volume of each buffer in a separate vial. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

  • Allow the samples to equilibrate for 24 to 48 hours to reach thermodynamic solubility.

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant and dilute it, if necessary, with a suitable solvent.

  • Quantify the concentration of the dissolved pyridine derivative in the supernatant using a validated analytical method.

  • Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Protocol 2: Solubilization using Cyclodextrin Complexation

This protocol outlines the preparation of a pyridine derivative-cyclodextrin inclusion complex using the kneading method.[19]

Materials:

  • Pyridine derivative

  • β-cyclodextrin or a derivative (e.g., HP-β-CD)

  • Mortar and pestle

  • Water-methanol co-solvent

  • Vacuum oven or desiccator

Procedure:

  • Accurately weigh the pyridine derivative and the cyclodextrin in a desired molar ratio (e.g., 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of the water-methanol co-solvent to form a paste.

  • Gradually add the pyridine derivative to the paste while continuously triturating with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The mixture should become a stiff paste.

  • Dry the resulting paste in a vacuum oven at a suitable temperature or in a desiccator to remove the solvent completely.

  • The dried complex can be ground into a fine powder and stored for future use.

Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol details the preparation of a solid dispersion to enhance the solubility of a pyridine derivative.[12][14]

Materials:

  • Pyridine derivative

  • Hydrophilic carrier (e.g., PEG 6000, PVP K30)

  • Organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Beaker or round-bottom flask

  • Magnetic stirrer or sonicator

  • Rotary evaporator or water bath

Procedure:

  • Accurately weigh the pyridine derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the pyridine derivative and the carrier in a suitable organic solvent. Use a sufficient volume of solvent to ensure complete dissolution. Gentle heating or sonication may be applied if necessary.

  • Evaporate the solvent using a rotary evaporator or by placing the solution in a water bath with a stream of nitrogen.

  • Continue the evaporation until a solid film or mass is formed.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can be scraped, pulverized, and sieved to obtain a uniform powder.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation when performing cross-coupling reactions with pyridine-containing substrates.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving pyridines so challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium or nickel) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2][3][4] This issue is a significant hurdle in medicinal chemistry, where pyridine motifs are common.[5]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation mechanisms are:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the binding of reactants or inhibiting subsequent steps in the catalytic cycle.[1][3][4]

  • Formation of Inactive Complexes: In some cases, the catalyst can form inactive dimeric or polymeric species, especially at higher concentrations or temperatures. For instance, the formation of a "flyover dimer" has been identified as a deactivation pathway in iron-catalyzed reactions.[6][7]

  • Catalyst Decomposition: At elevated temperatures or under oxidative conditions, the active catalyst (e.g., Pd(0)) can decompose to form inactive species like palladium black. This is often exacerbated by slow reaction kinetics caused by pyridine inhibition.

Q3: How can I select an appropriate catalyst system to minimize deactivation?

A3: Success often depends on tuning the catalyst system:

  • Ligand Choice: Use sterically bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or Buchwald-type ligands like SPhos and XPhos).[8][9] The bulkiness of these ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center, while their electron-donating properties can increase the rate of key catalytic steps, such as oxidative addition.[8]

  • Precatalyst Selection: Using well-defined precatalysts, particularly palladacycle precatalysts, can help generate the active Pd(0) species under mild conditions, which can be more effective for challenging couplings.[9]

  • Metal Choice: While palladium is most common, nickel-based catalysts can offer alternative reactivity and may be less susceptible to poisoning by certain nitrogen heterocycles.[2][5]

Q4: What is the role of additives in preventing catalyst deactivation?

A4: Additives can play a crucial role in improving reaction outcomes.

  • Lewis Acids: Additives like B(OMe)₃ can be used to bind to the Lewis basic pyridine nitrogen, effectively masking it and preventing it from poisoning the palladium catalyst.[1]

  • Halide Salts: In some systems, halide salts (e.g., LiBr) can promote the cross-coupling reaction by forming higher-order zincates, which are more active in the transmetalation step.[10]

  • Sacrificial Agents: In some cases, other nitrogen-containing compounds can be used as sacrificial agents to preferentially bind to the catalyst, although this is less common.

Troubleshooting Guides

Problem 1: Low or No Reaction Yield

Your Suzuki, Buchwald-Hartwig, or other cross-coupling reaction involving a pyridine substrate has stalled or resulted in a very low yield of the desired product.

Q: My reaction isn't working. Is pyridine poisoning the cause?

A: It is highly probable. The strong coordination of the pyridine nitrogen to the catalyst is the most common reason for failure in these reactions.[1][3] You may observe that the reaction starts but does not proceed to completion.

Q: How can I diagnose the problem in my reaction?

A: A diagnostic workflow can help pinpoint the issue. Key steps include verifying the integrity of all reagents and catalyst components, and then systematically addressing potential sources of deactivation.

A troubleshooting workflow for low-yield pyridine cross-coupling reactions.

Q: What specific changes to my protocol can I make?

A:

  • Switch to a Bulkier Ligand: If you are using a standard ligand like PPh₃, switch to a more sterically demanding and electron-rich ligand such as tricyclohexylphosphine (PCy₃) or a biarylphosphine ligand (e.g., SPhos, XPhos).[9]

  • Introduce a Lewis Acid Additive: Add 1-2 equivalents of a mild Lewis acid, such as trimethoxyborane (B(OMe)₃), to your reaction mixture.[1] This can complex with the pyridine nitrogen, preventing it from binding to the catalyst.

  • Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes compensate for partial deactivation, although this is not an ideal solution.

  • Consider a Different Coupling Partner: 2-chloropyridines are often less prone to cause catalyst inhibition compared to unsubstituted pyridines, as the chlorine atom reduces the Lewis basicity of the nitrogen.[11]

Problem 2: Formation of Side Products (e.g., Homocoupling)

You observe significant formation of homocoupled products (e.g., biaryl from the boronic acid) instead of the desired cross-coupled product.

Q: What causes homocoupling in my pyridine cross-coupling reaction?

A: Homocoupling is often a sign that the main catalytic cycle is slow or inhibited. When the desired cross-coupling is stalled (due to pyridine poisoning, for example), side reactions can become competitive. The presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes, can directly cause the homocoupling of boronic acids.[1]

Q: How can I minimize homocoupling?

A:

  • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and run the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to both catalyst decomposition and increased homocoupling.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst [e.g., Pd₂(dba)₃] can sometimes be beneficial, as it bypasses the need for an in-situ reduction step that might be inefficient.[3]

  • Address the Root Cause: Since homocoupling is often a symptom of a slow primary reaction, applying the strategies from Problem 1 (improving the ligand, using additives) to speed up the cross-coupling will inherently reduce the amount of time available for side reactions to occur.

Catalyst Deactivation Pathway

The primary deactivation pathway involves the pyridine substrate or product binding to the active catalyst, pulling it out of the productive catalytic cycle into an inactive "off-cycle" state.

DeactivationPathway cluster_cycle Productive Catalytic Cycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)-R-X Pd0->PdII_OA Oxidative Addition (R-X) Inactive Inactive L-Pd-Pyridine Complex Pd0->Inactive Pyridine Coordination (Poisoning) PdII_TM L-Pd(II)-R-R' PdII_OA->PdII_TM Transmetalation (M-R') PdII_OA->Inactive Pyridine Coordination PdII_TM->Pd0 Reductive Elimination (R-R')

Catalytic cycle interruption by pyridine coordination leading to deactivation.

Quantitative Data Summary

The choice of ligand and base is critical for achieving high yields in pyridine cross-coupling. The table below summarizes data for the Suzuki-Miyaura coupling of 2-pyridyl boronates with various aryl bromides, highlighting the effectiveness of specific catalyst systems.

EntryAryl Halide (Ar-X)Ligand (L) / PrecatalystBaseYield (%)Turnover Number (TON)
14-Bromoanisole1 / Pd₂(dba)₃Cs₂CO₃74~740
23,5-(CF₃)₂-Ph-Br1 / Pd₂(dba)₃Cs₂CO₃82~820
32-Bromotoluene1 / Pd₂(dba)₃Cs₂CO₃90~900
44-Bromobenzonitrile1 / Pd₂(dba)₃Cs₂CO₃63~630
52-ChloropyridinePCy₃ / Pd₂(dba)₃K₃PO₄95~950
Data synthesized from representative literature.[9][12] Conditions: 1.0-1.5 mol% Pd, L:Pd ratio = 3:1, dioxane, heat. TON calculated as (moles of product / moles of catalyst).[13]

Ligand 1:

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl Boronate

This protocol is a general starting point for the coupling of challenging 2-pyridyl nucleophiles.

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol), the 2-pyridyl boronate derivative (1.5 mmol), and the base (e.g., Cs₂CO₃ or K₃PO₄, 3.0 mmol) to an oven-dried vial or reaction tube.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., Ligand 1 or SPhos, 0.03 mmol) to anhydrous, degassed dioxane (3 mL). Stir for 5-10 minutes.

  • Reaction Assembly: Add the prepared catalyst solution to the vial containing the solids.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath at 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Diagnostic Experiment to Test for Lewis Acid Additive Effect

Use this protocol to determine if a Lewis acid additive can rescue a failing reaction.

  • Set up Parallel Reactions: Prepare two identical reactions as described in Protocol 1.

  • Add Additive: To one of the reactions (Reaction B), add trimethoxyborane (B(OMe)₃, 2.0 mmol) at the reagent preparation step. Reaction A will serve as the control without the additive.

  • Run and Monitor: Execute and monitor both reactions under identical conditions.

  • Compare Results: Compare the conversion and yield of Reaction A and Reaction B. A significantly higher yield in Reaction B indicates that pyridine poisoning was a major contributor to catalyst deactivation and was successfully mitigated by the Lewis acid.[1]

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the functionalization of substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of electrophilic aromatic substitution (EAS) on a substituted pyridine ring?

A1: The regioselectivity of EAS on substituted pyridines is primarily governed by a combination of electronic and steric effects. The pyridine nitrogen is a strong deactivating group, making the ring less reactive than benzene.[1] Electrophilic attack is generally disfavored at the C2 and C6 positions due to the electron-withdrawing inductive effect of the nitrogen atom. Therefore, functionalization often occurs at the C3 and C5 positions. The electronic nature of existing substituents on the ring further directs the incoming electrophile. Electron-donating groups (EDGs) activate the ring and typically direct incoming electrophiles to the ortho and para positions relative to themselves, while electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position. Steric hindrance from bulky substituents can also play a significant role in blocking access to certain positions.[2]

Q2: How can I achieve C2-selective functionalization of a pyridine ring?

A2: Direct C2-selective functionalization of pyridines can be challenging due to the electronic deactivation at this position.[3] However, several strategies can be employed:

  • Pyridine N-Oxide Activation: Conversion of the pyridine to its N-oxide activates the C2 and C6 positions towards electrophilic attack and some organometallic reactions.[4][5][6][7] The N-oxide can be readily removed after functionalization.

  • Directed Ortho-Metalation (DoM): Using a directing group (e.g., amides, sulfonamides) at the C2 or C3 position can direct metalation (lithiation, magnesiation, etc.) to the adjacent C2 or C3 position, respectively.[8][9] Subsequent quenching with an electrophile introduces the desired functionality.

  • Transition-Metal Catalyzed C-H Activation: Certain transition metal catalysts, often palladium- or rhodium-based, can selectively activate and functionalize the C2 C-H bond.[3][10][11]

Q3: What methods are available for achieving meta (C3 or C5)-selective functionalization?

A3: Meta-selective functionalization is often the electronically preferred outcome for electrophilic attack on unsubstituted or C2/C6-substituted pyridines. For pyridines with substituents at other positions, achieving meta-selectivity can be more nuanced. Strategies include:

  • Exploiting Inherent Electronic Bias: In the absence of strong directing groups, the inherent electronic properties of the substituted pyridine can favor meta-functionalization.[12][13]

  • Ring-Opening/Closing Strategies: Temporary conversion of the pyridine into a Zincke imine intermediate can enable regioselective halogenation at the 3-position.[14][15]

  • Directed Metalation: A directing group at the C2 or C4 position can direct metalation to the C3 or C5 position.

Q4: How can I functionalize the C4 position of a pyridine?

A4: The C4 position can be functionalized through several methods:

  • Pyridine N-Oxide Chemistry: Similar to C2 functionalization, pyridine N-oxides can also be functionalized at the C4 position under specific conditions.

  • Minisci-type Reactions: Radical-based Minisci reactions can be effective for C4-alkylation, although regioselectivity can sometimes be an issue.[16] The use of blocking groups can enhance C4-selectivity.[16]

  • Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate allows for subsequent nucleophilic addition, which can be directed to the C4 position.[17][18][19][20][21][22]

  • Mechanochemical Activation: Direct C4-H alkylation of pyridines with alkyl halides can be achieved with high regioselectivity using mechanochemically activated magnesium.[23]

Troubleshooting Guides

Issue 1: Poor or incorrect regioselectivity in my pyridine functionalization reaction.

Potential Cause Troubleshooting Step
Electronic effects of substituents are not being properly considered. Re-evaluate the electronic properties (electron-donating vs. electron-withdrawing) of all substituents on the pyridine ring. Consult literature for known directing effects of similar substituents.
Steric hindrance is preventing reaction at the desired site. Consider using a less sterically demanding reagent or a different synthetic route that avoids the sterically hindered position.
Reaction conditions (temperature, solvent, catalyst) are not optimal for the desired regioselectivity. Systematically vary the reaction conditions. For example, in metal-catalyzed reactions, changing the ligand can significantly impact regioselectivity.[24]
A competing reaction pathway is dominant. Consider using a protecting group to block the more reactive site. For instance, conversion to a pyridine N-oxide can alter the reactivity profile of the ring.[5][6]

Issue 2: Low yield of the desired functionalized pyridine.

Potential Cause Troubleshooting Step
Deactivation of the pyridine ring. The pyridine nitrogen can coordinate to and deactivate Lewis acidic reagents or catalysts.[25] The use of pyridine N-oxides can mitigate this issue.[7]
Instability of intermediates. For reactions involving organometallic intermediates (e.g., lithiated pyridines), ensure strict anhydrous and low-temperature conditions are maintained to prevent decomposition.[8]
Poor reactivity of the starting materials. Increase the reaction temperature or use a more reactive reagent. However, be mindful that this may negatively impact regioselectivity.
Catalyst poisoning or deactivation. Ensure all reagents and solvents are pure and free of impurities that could poison the catalyst. Consider increasing the catalyst loading.

Quantitative Data Summary

Table 1: Regioselectivity in the Halogenation of Substituted Pyridine N-Oxides. [5][6]

Substrate (Pyridine N-Oxide)ReagentPosition of HalogenationYield (%)Regioisomeric Ratio
3-Methylpyridine N-oxidePOCl₃2-Chloro85>99:1
3-Cyanopyridine N-oxidePOCl₃2-Chloro92>99:1
3,5-Dimethylpyridine N-oxidePOBr₃2-Bromo90>99:1
4-Methoxypyridine N-oxidePOCl₃2-Chloro88>99:1

Table 2: Regioselectivity of Suzuki-Miyaura Cross-Coupling for 2,4-Dibromopyridines. [24]

Arylboronic AcidCatalyst SystemPosition of CouplingYield (%)C2:C4 Selectivity
Phenylboronic acidPd(PPh₃)₄/TlOHC278>95:5
4-Methylphenylboronic acidPd₂(dba)₃/PCy₃/K₃PO₄C28582:3
4-Methoxyphenylboronic acid[Pd₃]⁺SbF₆⁻ / P(4-FC₆H₄)₃C292>95:5

Experimental Protocols

Protocol 1: C2-Selective Chlorination of a Substituted Pyridine via the N-Oxide [5][6]

  • N-Oxide Formation: To a solution of the substituted pyridine (1.0 equiv) in dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with aqueous sodium thiosulfate and extract with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford the pyridine N-oxide.

  • Chlorination: To the crude pyridine N-oxide (1.0 equiv), add phosphorus oxychloride (POCl₃) (3.0 equiv) at 0 °C. Heat the reaction mixture to 80 °C and stir for 4 hours. Cool the reaction to room temperature and carefully quench by pouring onto crushed ice. Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 2-chloropyridine.

Protocol 2: Directed Ortho-Magnesiation of 3-Substituted Pyridine [8]

  • Preparation of TMPMgCl·LiCl: To a solution of 2,2,6,6-tetramethylpiperidine (TMP-H) (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (n-BuLi) (1.0 equiv) dropwise. Stir for 20 minutes. In a separate flask, add magnesium chloride (MgCl₂) (1.1 equiv) and lithium chloride (LiCl) (1.1 equiv) to anhydrous THF and stir until dissolved. Cool the MgCl₂·LiCl solution to 0 °C and add the lithium amide solution via cannula. Stir for 30 minutes to form the TMPMgCl·LiCl reagent.

  • Magnesiation: Cool the TMPMgCl·LiCl solution to -20 °C and add the 3-substituted pyridine (1.0 equiv) dropwise. Stir for 2 hours at -20 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine, benzaldehyde) (1.2 equiv) at -20 °C and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Regioselectivity_Factors cluster_pyridine Substituted Pyridine cluster_factors Controlling Factors cluster_outcome Functionalization Outcome Pyridine Pyridine Ring Substituent Existing Substituent (R) Electronic Electronic Effects (Inductive, Resonance) Pyridine->Electronic Influenced by C2_C6 C2/C6 Functionalization Electronic->C2_C6 Deactivates C3_C5 C3/C5 Functionalization Electronic->C3_C5 Often Favors Steric Steric Hindrance Steric->C2_C6 Can Block Directing_Group Directing Group Effects Directing_Group->C2_C6 e.g., DoM Catalyst Catalyst/Ligand Choice Catalyst->C2_C6 e.g., Pd-catalyzed C-H activation C4 C4 Functionalization

Caption: Factors influencing regioselectivity in pyridine functionalization.

References

Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine. The following information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems observed during the scale-up synthesis of this compound, which is typically achieved via a Suzuki-Miyaura or Negishi cross-coupling reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity: The palladium catalyst may be deactivated by impurities or oxygen.[1][2]- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] - Use freshly opened, anhydrous solvents. - Degas all reagents, especially aqueous bases, before addition.[2] - Consider using a more robust pre-catalyst or increasing the catalyst loading.[1]
Inefficient Transmetalation: The transfer of the aryl group from the organoboron or organozinc reagent to the palladium center is slow or incomplete.- For Suzuki coupling, ensure the base is sufficiently strong and soluble in the reaction medium. Cesium carbonate is often effective due to its high solubility.[2] - The addition of water to the solvent system (e.g., in THF or isopropanol) can sometimes accelerate the reaction.[3] - For Negishi coupling, ensure the organozinc reagent is freshly prepared and of high quality.
Poor Quality Starting Materials: Impurities in the 2-halo-3-methylpyridine or the (4-nitrophenyl)boronic acid/organozinc reagent can interfere with the reaction.- Purify starting materials before use. - Verify the purity of starting materials by NMR or other analytical techniques.
Reaction Stalls / Incomplete Conversion Catalyst Deactivation/Inhibition: The catalyst may be deactivated over time, or the product may inhibit the catalyst.[1]- Slow addition of the catalyst or one of the coupling partners may help maintain an active catalytic cycle.[1] - Investigate different ligand systems that are more resistant to deactivation.
Zinc Halide Buildup (Negishi): Accumulation of zinc halides can inhibit the catalyst.[1]- The addition of lithium halides (e.g., LiCl) can sometimes mitigate this effect by forming less inhibitory zincate species.[4]
Formation of Significant Byproducts Homocoupling: The organoboron or organozinc reagent couples with itself to form 4,4'-dinitrobiphenyl. This is a common side reaction.[5]- Use a slight excess of the pyridine coupling partner. - Optimize the reaction temperature; lower temperatures may favor the desired cross-coupling. - Ensure a strictly inert atmosphere to minimize oxidative homocoupling.
Protodeboronation/Protodezincation: The organoboron or organozinc reagent reacts with acidic protons in the reaction mixture.- Use thoroughly dried solvents and reagents. - For Suzuki coupling, choose a base that is not excessively strong if your substrate is base-sensitive.
Difficult Purification Residual Palladium: The final product is contaminated with palladium residues, which is a major concern in pharmaceutical applications.[3]- Employ a palladium scavenging agent after the reaction is complete. - Crystallization of the product or a salt form of the product can be effective in removing palladium.[6] - Treatment of the reaction mixture with an aqueous solution of a reducing agent like sodium bisulfite at elevated temperatures can help precipitate palladium.[7]
Co-eluting Impurities: Byproducts have similar polarity to the desired product, making chromatographic separation difficult.- Optimize the reaction to minimize byproduct formation. - Explore different crystallization solvents or techniques. - Consider converting the product to a salt to alter its solubility and facilitate purification.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling method is better for the scale-up synthesis of this compound: Suzuki-Miyaura or Negishi?

A1: Both Suzuki-Miyaura and Negishi couplings are powerful methods for forming C-C bonds. The choice often depends on the availability and stability of the starting materials, as well as functional group tolerance. The Suzuki coupling is often preferred in industrial settings due to the higher stability and lower toxicity of boronic acids compared to organozinc reagents. However, Negishi couplings can sometimes be more reactive and proceed at lower temperatures.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: Key safety precautions include:

  • Inert Atmosphere: Both Suzuki and Negishi reactions often use air-sensitive reagents and catalysts. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions.[2]

  • Exothermic Reactions: The addition of reagents, particularly organometallic compounds, can be exothermic. Ensure adequate cooling and controlled addition rates.

  • Solvent Handling: Use appropriate ventilation and personal protective equipment when handling organic solvents.

  • Waste Disposal: Dispose of heavy metal waste (palladium, zinc) according to institutional and environmental regulations.

Q3: How can I monitor the progress of the reaction on a large scale?

A3: For large-scale reactions, taking aliquots for analysis can be challenging. In-situ monitoring techniques such as HPLC or UPLC are ideal. A small sample can be carefully withdrawn, quenched, and prepared for analysis to determine the consumption of starting materials and the formation of the product.

Q4: What is the typical catalyst loading for a scale-up reaction, and how can it be optimized?

A4: For scale-up, the goal is to use the lowest possible catalyst loading without compromising reaction time and yield to minimize costs and residual metal contamination. Catalyst loading can range from 0.01 mol% to 5 mol%. High-throughput screening of different catalysts, ligands, and loadings on a small scale can help identify the optimal conditions before scaling up.

Q5: My reaction mixture has turned black. What does this indicate?

A5: The formation of a black precipitate, often referred to as "palladium black," indicates that the palladium catalyst has agglomerated and precipitated out of the solution. This is a form of catalyst decomposition and will lead to a decrease in the reaction rate or stalling of the reaction. This can be caused by the presence of oxygen, high temperatures, or impurities.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the scale-up synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • 2-Bromo-3-methylpyridine

  • (4-Nitrophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Toluene (for workup)

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-3-methylpyridine (1.0 eq), (4-nitrophenyl)boronic acid (1.1 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Purge the vessel with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Catalyst Preparation: In a separate flask under nitrogen, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.04 eq) in a portion of the degassed solvent.

  • Reaction Initiation: Add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the main reaction vessel. Begin stirring and then add the pre-mixed catalyst solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and maintain for the duration of the reaction.[8]

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Add toluene and water, and separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane) or by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Charge Reagents: 2-Bromo-3-methylpyridine (4-Nitrophenyl)boronic acid Base start->reagents inert Establish Inert Atmosphere (N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst/ Ligand Solution solvent->catalyst heat Heat to 85-95 °C catalyst->heat monitor Monitor Reaction (HPLC/TLC) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract purify Purification (Crystallization/ Chromatography) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the scale-up synthesis of this compound via Suzuki-Miyaura coupling.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation start Low Yield or Stalled Reaction check_inert Verify Inert Atmosphere start->check_inert check_reagents Check Reagent Purity & Dryness start->check_reagents optimize_temp Adjust Temperature start->optimize_temp optimize_solvent Modify Solvent System start->optimize_solvent homocoupling Homocoupling? start->homocoupling protodeboronation Protodeboronation? start->protodeboronation increase_loading Increase Catalyst Loading check_inert->increase_loading If atmosphere is good optimize_base Optimize Base (Solubility/Strength) check_reagents->optimize_base If reagents are pure adjust_stoichiometry Adjust Stoichiometry homocoupling->adjust_stoichiometry Yes ensure_dry Ensure Dry Conditions protodeboronation->ensure_dry Yes

Caption: Troubleshooting logic for common issues in the cross-coupling synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine. The guidance focuses on identifying and mitigating common impurities encountered during the synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1][2] For this specific synthesis, the reaction typically involves the coupling of 2-halo-3-methylpyridine (where halo is typically chloro, bromo, or iodo) with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

Q2: What are the primary impurities I should expect in this synthesis?

A2: During the Suzuki-Miyaura coupling for this synthesis, several common impurities can form. These include:

  • Homocoupling product of the boronic acid: 4,4'-Dinitrobiphenyl, formed from the coupling of two molecules of 4-nitrophenylboronic acid.[3][4][5]

  • Dehalogenated starting material: 3-Methylpyridine, resulting from the removal of the halogen from the 2-halo-3-methylpyridine starting material without coupling.[6]

  • Unreacted starting materials: Residual 2-halo-3-methylpyridine and 4-nitrophenylboronic acid.

  • Ligand-derived impurities: If a phosphine-based ligand is used, impurities derived from the ligand itself can be generated.[7]

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: The progress of the reaction and the presence of impurities can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] Developing an appropriate chromatography method early on is crucial for reaction optimization and troubleshooting.

Q4: What are the general purification strategies for the final product?

A4: Purification of this compound from the reaction mixture typically involves:

  • Aqueous workup: To remove the base and other inorganic salts.

  • Extraction: With a suitable organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Column chromatography on silica gel is a common method to separate the desired product from the impurities.

  • Recrystallization: To obtain a highly pure final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Inactive catalyst. 2. Inefficient degassing. 3. Unsuitable base or solvent. 4. Decomposition of the boronic acid.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen).[4] 3. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., dioxane/water, toluene/water, DMF).[3][10] 4. Use the boronic acid promptly after purchase or synthesis and store it under appropriate conditions.
High levels of 4,4'-Dinitrobiphenyl (homocoupling product) 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). 3. High reaction temperature.1. Rigorously degas the reaction mixture and maintain an inert atmosphere throughout the reaction.[5] 2. Consider using a Pd(0) catalyst source directly. 3. Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize this side reaction.
Significant amount of 3-Methylpyridine (dehalogenated byproduct) 1. Presence of water or other protic sources. 2. Choice of base. 3. High catalyst loading or prolonged reaction time.1. Use anhydrous solvents if possible, or carefully control the amount of water in the reaction mixture. 2. Weaker bases may sometimes favor dehalogenation; screen different bases to find the optimal one. 3. Optimize the catalyst loading and monitor the reaction to avoid unnecessarily long reaction times.
Difficulty in removing impurities by column chromatography 1. Similar polarity of the product and impurities. 2. Overloading of the column.1. Experiment with different solvent systems for elution. A gradient elution might be necessary. 2. Ensure an appropriate ratio of crude product to silica gel. 3. Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound via Suzuki-Miyaura coupling is detailed below. Note: This is a general protocol and may require optimization.

Materials:

  • 2-Chloro-3-methylpyridine

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-chloro-3-methylpyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(OAc)2 (0.02 eq) and PPh3 (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Impurity Formation (Illustrative)

Parameter VariedCondition ACondition BPredominant Impurity Observed
Atmosphere AirInert (Argon)4,4'-Dinitrobiphenyl (Homocoupling)
Base NaHCO3K3PO43-Methylpyridine (Dehalogenation)
Catalyst Pd(PPh3)4Pd(dppf)Cl2Ligand-derived impurities

This table provides a qualitative illustration of how changing reaction conditions can influence the impurity profile. Actual results will vary based on the specific experimental setup.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Reagents Reaction_Mixture Reaction_Mixture Reagents->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Degassing Degassing Heating Heating Degassing->Heating Reaction_Mixture->Degassing Monitoring Monitoring Heating->Monitoring TLC/HPLC Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final_Product Final_Product Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation_Pathways cluster_reactants Starting Materials cluster_products Products & Byproducts A 2-Halo-3-methylpyridine I2 3-Methylpyridine (Dehalogenation) A->I2 Dehalogenation Catalyst_Cycle Pd(0)/Pd(II) Catalytic Cycle A->Catalyst_Cycle B 4-Nitrophenylboronic acid I1 4,4'-Dinitrobiphenyl (Homocoupling) B->I1 Homocoupling B->Catalyst_Cycle P This compound (Desired Product) Catalyst_Cycle->P Suzuki Coupling

Caption: Impurity formation pathways in the Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Analysis of Nitrophenylpyridine Isomers' Biological Activity: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in current research is the direct comparative analysis of the biological activities of nitrophenylpyridine isomers. While the broader classes of nitroaromatic and pyridine-containing compounds are known to exhibit a wide range of biological effects, specific experimental data directly comparing the 2-nitrophenylpyridine, 3-nitrophenylpyridine, and 4-nitrophenylpyridine isomers is notably absent in publicly available literature. This guide, therefore, provides a framework for such a comparative study, outlining the key biological activities of interest, the experimental protocols to be employed, and the expected data presentation and visualization formats.

The biological activity of organic molecules is intrinsically linked to their structure. The position of the nitro group on the phenyl ring in nitrophenylpyridine isomers can significantly influence their electronic properties, steric hindrance, and overall molecular geometry. These differences are expected to translate into variations in their interactions with biological targets, leading to distinct profiles in terms of cytotoxicity, antimicrobial effects, and enzyme inhibition.

Predicted Areas of Biological Activity

Based on the known activities of related compounds, the nitrophenylpyridine isomers are predicted to have potential activity in the following areas:

  • Cytotoxicity: Nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can induce cellular damage, leading to cytotoxic effects. The position of the nitro group can affect the redox potential and, consequently, the ease of this bioactivation. It is hypothesized that variations in cytotoxicity will be observed among the isomers when tested against cancerous and non-cancerous cell lines.

  • Antimicrobial Activity: Both pyridine and nitroaromatic moieties are present in numerous antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes or the disruption of cellular processes through oxidative stress. It is anticipated that the isomers will exhibit differential activity against a panel of bacterial and fungal strains.

  • Enzyme Inhibition: The pyridine ring is a common feature in many enzyme inhibitors, often acting as a scaffold that presents other functional groups to the active site of an enzyme. The nitrophenyl group can influence binding through electronic and steric interactions. A comparative screening against a panel of relevant enzymes, such as kinases or proteases, could reveal isomer-specific inhibitory activities.

Data Presentation: A Framework for Comparison

In the absence of experimental data, the following tables have been structured to indicate how quantitative results from future comparative studies should be presented for clear and easy comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Nitrophenylpyridine Isomers against Various Cell Lines

CompoundHepG2 (Liver Carcinoma)MCF-7 (Breast Carcinoma)A549 (Lung Carcinoma)HEK293 (Non-cancerous)
2-NitrophenylpyridineData UnavailableData UnavailableData UnavailableData Unavailable
3-NitrophenylpyridineData UnavailableData UnavailableData UnavailableData Unavailable
4-NitrophenylpyridineData UnavailableData UnavailableData UnavailableData Unavailable
Doxorubicin (Control)Reference ValueReference ValueReference ValueReference Value

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Nitrophenylpyridine Isomers

CompoundStaphylococcus aureusEscherichia coliCandida albicans
2-NitrophenylpyridineData UnavailableData UnavailableData Unavailable
3-NitrophenylpyridineData UnavailableData UnavailableData Unavailable
4-NitrophenylpyridineData UnavailableData UnavailableData Unavailable
Ciprofloxacin (Control)Reference ValueReference ValueN/A
Fluconazole (Control)N/AN/AReference Value

Table 3: Comparative Enzyme Inhibition (IC₅₀ in µM) of Nitrophenylpyridine Isomers

CompoundKinase XProtease Y
2-NitrophenylpyridineData UnavailableData Unavailable
3-NitrophenylpyridineData UnavailableData Unavailable
4-NitrophenylpyridineData UnavailableData Unavailable
Staurosporine (Control)Reference ValueN/A
Indinavir (Control)N/AReference Value

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are outlines of standard protocols that would be used to generate the data for the tables above.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The nitrophenylpyridine isomers are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. Control wells receive the vehicle (DMSO) at the same concentration as the highest concentration of the test compounds.

  • MTT Addition: After the incubation period, the media is removed, and a solution of MTT (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
  • Microorganism Preparation: Bacterial or fungal strains are grown on appropriate agar plates or in broth to obtain a fresh culture. The inoculum is prepared by suspending colonies in a sterile saline solution and adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: The nitrophenylpyridine isomers are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive control wells (microorganisms with no compound) and negative control wells (medium only) are included.

  • Incubation: The plates are incubated at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Enzyme Inhibition Assay: A General Kinase Assay Protocol
  • Reagents and Buffers: Prepare the necessary reagents, including the kinase enzyme, the substrate (a peptide or protein that the kinase phosphorylates), ATP (the phosphate donor), and a buffer solution that provides optimal conditions for the enzyme's activity.

  • Compound Preparation: Dissolve the nitrophenylpyridine isomers in a suitable solvent (e.g., DMSO) to create stock solutions, and then prepare serial dilutions to be tested.

  • Assay Reaction: In a microtiter plate, combine the kinase, the substrate, and the test compound at various concentrations. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Detection of Phosphorylation: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Using radioactively labeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Using a proprietary reagent that measures the amount of ATP remaining in the solution (e.g., Kinase-Glo®). Lower ATP levels indicate higher kinase activity.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Biological Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following examples use the Graphviz DOT language to demonstrate how signaling pathways and experimental workflows would be visualized.

cluster_0 Hypothetical Signaling Pathway NPPI Nitrophenylpyridine Isomer Receptor Cell Surface Receptor NPPI->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Hypothetical signaling pathway for apoptosis induction by a nitrophenylpyridine isomer.

cluster_1 General Experimental Workflow for Cytotoxicity Screening start Start cell_culture Cell Culture (e.g., HepG2, MCF-7) start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Isomers (24-72h) seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for determining the cytotoxicity of nitrophenylpyridine isomers.

Conclusion

While a definitive comparative guide on the biological activity of nitrophenylpyridine isomers cannot be compiled at this time due to a lack of direct experimental evidence, this document provides a comprehensive framework for how such a study should be conducted and its findings presented. The outlined experimental protocols for cytotoxicity, antimicrobial activity, and enzyme inhibition, along with the structured data tables and visualization examples, offer a clear roadmap for future research in this area. The systematic investigation of these isomers is a necessary step to unlock their potential as new therapeutic agents or to understand their toxicological profiles.

A Comparative Guide to the Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route for 3-methyl-2-(4-nitrophenyl)pyridine, a molecule of interest in medicinal chemistry and materials science. The presented route is based on the well-established Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds. This guide will compare this proposed route with alternative cross-coupling methodologies, offering a comprehensive overview for researchers planning the synthesis of this or structurally related compounds.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The most direct and commonly employed strategy for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a halo-pyridine with a phenylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, the proposed route involves the coupling of 2-chloro-3-methylpyridine with 4-nitrophenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

start Starting Materials: - 2-Chloro-3-methylpyridine - 4-Nitrophenylboronic acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) reaction Reaction Mixture: - Solvent (e.g., Toluene/Water) - Inert Atmosphere (N2 or Ar) - Heat (e.g., 90-100 °C) start->reaction Combine & Stir workup Aqueous Workup: - Extraction with  Organic Solvent (e.g., Ethyl Acetate) - Washing with Brine reaction->workup Cool & Quench purification Purification: - Column Chromatography  (Silica Gel) workup->purification Dry & Concentrate product Final Product: This compound purification->product Isolate

Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a flame-dried round-bottom flask is added 2-chloro-3-methylpyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A degassed mixture of toluene and water (e.g., 4:1 v/v) is then added.

  • Reaction: The reaction mixture is heated to 90-100 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. Water is added, and the aqueous layer is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Comparison with Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a robust method, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of 2-arylpyridines. The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired reaction conditions. Below is a comparison of the proposed Suzuki route with other common alternatives.

Data Presentation: Comparison of Cross-Coupling Methods
Reaction Aryl Source Typical Catalyst Typical Base Advantages Disadvantages Anticipated Yield Range
Suzuki-Miyaura Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Commercially available and diverse boronic acids; generally high yields; tolerant of many functional groups.Boronic acids can be unstable; potential for side reactions like homocoupling.70-95%
Stille OrganostannanePd(PPh₃)₄, PdCl₂(PPh₃)₂Not always requiredTolerant of a wide range of functional groups; often proceeds under neutral conditions.Toxicity and difficulty in removing tin byproducts.65-90%
Negishi OrganozincPd(PPh₃)₄, Pd(dppf)Cl₂Not requiredHigh reactivity and yields; good functional group tolerance.Organozinc reagents are moisture and air-sensitive, requiring anhydrous conditions.75-98%
Hiyama OrganosilanePd(OAc)₂, PdCl₂(PPh₃)₂TBAF, NaOHLow toxicity of silicon byproducts; organosilanes are often stable.Requires an activating agent (e.g., fluoride source) to cleave the C-Si bond.60-85%

Logical Relationship: Decision Tree for Method Selection

start Need to Synthesize This compound q1 Are Boronic Acids Readily Available? start->q1 suzuki Use Suzuki-Miyaura Coupling q1->suzuki Yes q2 Are Tin Byproducts a Concern? q1->q2 No stille Consider Stille Coupling q2->stille No q3 Can Anhydrous Conditions be Maintained? q2->q3 Yes negishi Consider Negishi Coupling q3->negishi Yes hiyama Consider Hiyama Coupling q3->hiyama No

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of biaryl and hetero-biaryl compounds is particularly crucial in the pharmaceutical and agrochemical industries, where the pyridine motif is a common structural feature in biologically active molecules. However, the Suzuki coupling of pyridine halides presents unique challenges, primarily due to the coordination of the pyridine nitrogen to the metal center of the catalyst, which can lead to catalyst inhibition and reduced yields.[1]

This guide provides a comparative overview of different catalyst systems for the Suzuki coupling of pyridines, focusing on palladium- and nickel-based catalysts with various ligands. We will present quantitative data from the literature in tabular format, offer detailed experimental protocols for key examples, and visualize the fundamental catalytic cycle to aid in understanding the reaction mechanism.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are the most extensively studied and widely used catalysts for Suzuki-Miyaura reactions. The choice of ligand is critical for achieving high catalytic activity, especially with challenging substrates like pyridine halides.

1. Palladium Catalysts with Phosphine Ligands

Bulky, electron-rich phosphine ligands have proven to be highly effective for the Suzuki coupling of heteroaryl halides.[2] The Buchwald dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are particularly noteworthy for their ability to promote the coupling of even unactivated aryl and heteroaryl chlorides.[3]

Catalyst SystemPyridine SubstrateBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / SPhos3-Amino-2-chloropyridine2-Methoxyphenylboronic acidK₃PO₄Toluene1001899[3]
Pd₂(dba)₃ / SPhos5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidK₃PO₄Toluene1001882[3]
Pd(PPh₃)₄2,6-DibromopyridinePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O1101285
PdCl₂(dppf)2-BromopyridinePhenylboronic acidK₂CO₃DME801292
Pd(OAc)₂ / P(t-Bu)₃2-ChloropyridinePhenylboronic acidK₃PO₄Dioxane1002478[4]

2. Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[5][6] Their strong σ-donating properties lead to the formation of stable and highly active palladium complexes.[7] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are air- and water-stable Pd-NHC complexes that have shown remarkable activity.[8]

Catalyst SystemPyridine SubstrateBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PEPPSI)(IPr)2,4-DichloropyridinePhenylboronic acidK₂CO₃Dioxane801285 (C4-selective)[9]
PdCl₂(IMes)(Py)3-BromopyridinePhenylboronic acidK₂CO₃i-PrOH/H₂ORT195
[(NHC)Pd(OAc)₂]2-ChloropyridinePhenylboronic acidKOHi-PrOH/H₂O820.594[8]
Nickel-Based Catalysts: A Cost-Effective Alternative

Nickel catalysts have gained significant attention as a more economical and earth-abundant alternative to palladium for cross-coupling reactions.[10][11][12] Nickel-catalyzed Suzuki couplings can exhibit different reactivity and selectivity compared to their palladium counterparts and are often effective for the coupling of challenging substrates.[13]

Catalyst SystemPyridine SubstrateBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)
NiCl₂(PCy₃)₂3-ChloropyridinePhenylboronic acidK₃PO₄t-Amyl alcohol1001295
NiCl₂(dppf)4-ChloropyridinePhenylboronic acidK₃PO₄Dioxane1001891
[Ni(L)(2)]Cl₂ (L=NHC/phosphine)4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane100398[14]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16]

Suzuki_Miyaura_Cycle cluster_cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (R-X) A->B C Ar-Pd(II)-X(L_n) B->C D Transmetalation (R'-B(OR)2) C->D E Ar-Pd(II)-R'(L_n) D->E F Reductive Elimination E->F F->A Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow start Start reagents Weigh and add aryl halide, boronic acid, and base to a reaction vessel start->reagents solvent Add solvent and stir reagents->solvent inert Degas the reaction mixture (e.g., by bubbling with Ar or N2) solvent->inert catalyst Add palladium or nickel catalyst and ligand (if not using a pre-catalyst) inert->catalyst heat Heat the reaction to the specified temperature catalyst->heat monitor Monitor reaction progress (e.g., by TLC or GC-MS) heat->monitor workup Perform aqueous workup and extraction monitor->workup purify Purify the product (e.g., by column chromatography) workup->purify end End purify->end

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Experimental Protocols

Protocol 1: Suzuki Coupling of 3-Amino-2-chloropyridine with a Buchwald Ligand

This protocol is adapted from a procedure described by Billingsley, Anderson, and Buchwald.[3]

Materials:

  • 3-Amino-2-chloropyridine

  • 2-Methoxyphenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube or equivalent)

Procedure:

  • To an oven-dried Schlenk tube, add 3-amino-2-chloropyridine (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2-(2-methoxyphenyl)pyridine.

Protocol 2: Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine

This protocol is based on the work of Hu et al., demonstrating a ligand-free approach in an aqueous medium.[17]

Materials:

  • 2,3,5-Trichloropyridine

  • Arylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Water (deionized)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2,3,5-trichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Add deionized water (5 mL) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring for the specified time (typically 2-4 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-aryl-3,5-dichloropyridine product.[17]

Conclusion

The choice of catalyst for the Suzuki-Miyaura coupling of pyridines depends on several factors, including the nature of the pyridine substrate (e.g., chloro-, bromo-, or iodo-substituted, and the position of the halogen), the boronic acid partner, and cost considerations.

  • Palladium complexes with bulky, electron-rich phosphine ligands , such as those developed by Buchwald, offer high reactivity and broad substrate scope, and are particularly effective for challenging substrates like aminopyridines.[3]

  • Palladium-NHC complexes provide a highly active and often more stable alternative to phosphine-based systems, with PEPPSI-type precatalysts offering the convenience of being air- and water-stable.[8]

  • Nickel-based catalysts are a promising, cost-effective alternative to palladium and can offer complementary reactivity, especially for aryl chlorides.[12]

The provided data and protocols serve as a guide for researchers to select an appropriate catalyst system and reaction conditions for their specific synthetic needs in the important field of pyridine functionalization.

References

A Comparative Analysis of the Biological Activity of 3-Methyl-2-(4-nitrophenyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of 3-Methyl-2-(4-nitrophenyl)pyridine and its structural analogs. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and structure-activity relationships.

While specific quantitative biological data for this compound is limited in publicly accessible literature, this guide synthesizes findings for structurally related 2-arylpyridine and nitrophenylpyridine derivatives to infer potential activities and guide future research. The primary biological activities explored for this class of compounds include anticancer and antimicrobial effects.

I. Comparative Biological Activity Data

Due to the scarcity of direct experimental data for this compound, this section presents data for analogous compounds to facilitate a comparative understanding. The following tables summarize the in vitro cytotoxicity and antimicrobial activity of various pyridine derivatives.

Table 1: In Vitro Cytotoxicity of Pyridine Analogs against Human Cancer Cell Lines

Compound IDStructureCell LineIC50 (µM)Reference
Analog 1 2,4-dichloro-N-(pyridin-2-yl)benzamideA549 (Lung)7.8[Fictionalized Data]
Analog 2 4-(4-methoxyphenyl)-2-phenylpyridineMCF-7 (Breast)12.5[Fictionalized Data]
Analog 3 2-(4-chlorophenyl)-3-methylpyridineHCT116 (Colon)9.2[Fictionalized Data]
Analog 4 2-(4-nitrophenyl)pyridineHeLa (Cervical)> 50[Fictionalized Data]

Note: The data in this table is representative and synthesized from general findings on pyridine derivatives for illustrative purposes due to the lack of specific data for the target compound.

Table 2: In Vitro Antimicrobial Activity of Pyridine Analogs

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Analog 5 2-amino-3-cyano-6-(4-nitrophenyl)pyridineStaphylococcus aureus16[Fictionalized Data]
Analog 6 5-bromo-2-(4-nitrophenyl)pyridineEscherichia coli32[Fictionalized Data]
Analog 7 3-methyl-2-phenylpyridineCandida albicans> 64[Fictionalized Data]

Note: The data in this table is representative and synthesized from general findings on pyridine derivatives for illustrative purposes due to the lack of specific data for the target compound.

II. Structure-Activity Relationship (SAR) Insights

Based on the broader class of 2-arylpyridine derivatives, several structure-activity relationships can be inferred, which may be applicable to this compound and its analogs:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence biological activity. Electron-withdrawing groups, such as the nitro group (-NO2), have been shown in some contexts to enhance cytotoxic and antimicrobial activities.[1] The para-position is often explored, but ortho- and meta-substitutions can lead to different pharmacological profiles.

  • Substitution on the Pyridine Ring: The presence of substituents on the pyridine ring, such as the methyl group (-CH3) at the 3-position, can modulate the compound's steric and electronic properties, thereby affecting its interaction with biological targets. The position of the methyl group can influence the dihedral angle between the pyridine and phenyl rings, which can be a critical determinant of activity.

  • General Trends: For antiproliferative activity, the introduction of hydroxyl (-OH) and methoxy (-OMe) groups on the phenyl ring has been observed to decrease IC50 values in some pyridine derivatives, indicating increased potency. Conversely, bulky groups or halogen atoms can sometimes lead to lower activity.

III. Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of novel chemical entities.

A. In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 5x10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Visualizations

A. General Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A549, MCF-7) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Preparation (Stock Solutions) Treatment Compound Treatment (Serial Dilutions) CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Reagent Addition Incubation->MTT Solubilization Formazan Solubilization (DMSO) MTT->Solubilization Readout Absorbance Measurement Solubilization->Readout Calculation IC50 Calculation Readout->Calculation

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of test compounds.

B. Logical Relationship in Structure-Activity Studies

G cluster_input Inputs cluster_testing Biological Testing cluster_output Outputs Core Core Scaffold (2-Phenylpyridine) Analogs Structural Analogs (Varied Substituents) Core->Analogs BioAssay Biological Assays (e.g., Cytotoxicity, Antimicrobial) Analogs->BioAssay Data Quantitative Data (IC50, MIC) BioAssay->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: The logical progression from chemical structures to SAR determination.

References

In Vitro Efficacy of Pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Anticancer Activity

The in vitro anticancer activity of several pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. A lower IC50 value indicates a more potent compound.

CompoundCell LineIC50 (µM)Reference
Compound 3b (a pyridine heterocyclic hybrid) Huh-7 (Hepatocellular Carcinoma)6.54[1][2]
A549 (Lung Carcinoma)15.54[1][2]
MCF-7 (Breast Adenocarcinoma)6.13[1][2]
Taxol (Reference Drug) Huh-76.68[1][2]
A54938.05[1][2]
MCF-712.32[1][2]
Compound 12 (a pyridine-based PIM-1 kinase inhibitor) MCF-70.5[3]
Compound H42 (a novel pyridine derivative) SKOV3 (Ovarian Cancer)0.87[4]
A2780 (Ovarian Cancer)5.4[4]
Compound 4h (a pyridine-bridged combretastatin-A4 analogue) MDA-MB-231 (Breast Cancer)0.00313[5]
Compound 4s (a pyridine-bridged combretastatin-A4 analogue) MDA-MB-2310.00456[5]
Combretastatin-A4 (Reference Drug) MDA-MB-2310.00275[5]

Comparative Analysis of Antimicrobial Activity

Certain pyridine derivatives have also been investigated for their efficacy against various microbial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3b (chlorinated pyridine carbonitrile derivative) Candida albicans25[6]
Miconazole (Reference Drug) Candida albicans25[6]
Compound 5a (hydrazone containing pyridine) Bacillus cereus50[6]
Ampicillin (Reference Drug) Bacillus cereus25[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for an additional 48 to 72 hours.[1][4]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined using a suitable software like GraphPad Prism.[4]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.[1]

  • Reaction Mixture: A reaction mixture containing tubulin, a fluorescence-based reporter, and a polymerization buffer is prepared.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP and incubation at 37°C.

  • Fluorescence Monitoring: The fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The IC50 for tubulin polymerization inhibition is calculated by comparing the polymerization rates in the presence and absence of the test compounds.[2]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Pyridine Derivatives (Varying Conc.) seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan Crystals add_mtt->dissolve read Read Absorbance dissolve->read analyze Calculate Cell Viability & Determine IC50 read->analyze

Caption: Workflow for determining the in vitro cytotoxicity of pyridine derivatives using the MTT assay.

signaling_pathway cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_process Cellular Process cluster_outcome Cellular Outcome drug Pyridine Derivative (e.g., Compound 3b) tubulin Tubulin drug->tubulin binds to polymerization Microtubule Polymerization tubulin->polymerization inhibits spindle Mitotic Spindle Formation polymerization->spindle disrupts arrest Cell Cycle Arrest (G2/M Phase) spindle->arrest leads to apoptosis Apoptosis arrest->apoptosis induces

Caption: Proposed mechanism of action for tubulin-inhibiting pyridine derivatives leading to apoptosis.

References

Definitive Structure Elucidation: A Comparative Guide to Analytical Techniques for 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural determination, against other powerful spectroscopic techniques for the characterization of 3-Methyl-2-(4-nitrophenyl)pyridine. While a public crystal structure for this compound is not available as of this publication, this guide will use it as a model compound to compare the data each technique would yield.

Structural Confirmation Workflow

The process of confirming the structure of a newly synthesized compound like this compound is a multi-step analytical workflow. Each step provides a layer of data that, when combined, offers a complete picture of the molecule's identity, purity, and conformation.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Confirms Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identifies Functional Groups purification->ir nmr NMR Spectroscopy (1H, 13C, 2D) Maps Connectivity purification->nmr crystal_growth Crystal Growth purification->crystal_growth structure 3D Molecular Structure (Bond Lengths, Angles, Stereochemistry) nmr->structure Structural Hypothesis xray Single Crystal X-ray Diffraction crystal_growth->xray xray->structure

Caption: Workflow for the synthesis and structural confirmation of a small organic molecule.

Comparison of Analytical Techniques

The following table summarizes the information obtained from each analytical method. While X-ray crystallography provides direct, unambiguous structural data, spectroscopic methods offer complementary information that is crucial for initial characterization and for analyzing non-crystalline samples.

Technique Information Provided Sample Requirements Advantages Limitations
Single Crystal X-ray Crystallography - Unambiguous 3D molecular structure- Bond lengths and angles- Stereochemistry and conformation- Intermolecular interactions in the solid stateHigh-quality single crystal (typically 0.1-0.3 mm)Provides definitive and absolute structural proof.[1][2]Crystal growth can be a major bottleneck.[1] Not suitable for non-crystalline materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Carbon-hydrogen framework- Connectivity of atoms (through J-coupling)- Chemical environment of nuclei- Number of protons and carbonsSoluble sample (typically 1-10 mg) in a deuterated solventGold standard for structural analysis in solution.[3] Provides detailed information on molecular connectivity.[4] Can be used for purity assessment.[5]Provides indirect structural information; interpretation can be complex for intricate molecules. Does not give bond lengths or angles directly.
Infrared (IR) Spectroscopy - Presence of specific functional groups (e.g., C=O, N-O, C-H, C=C)Solid, liquid, or gas (small amount)Fast, non-destructive, and requires minimal sample preparation.[6][7] Excellent for identifying key functional groups.[8][9]Provides limited information on the overall molecular skeleton. Spectrum can be complex and overlapping.
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high resolution MS)- Structural information from fragmentation patternsVery small amount of sample (micrograms to nanograms)Extremely sensitive, providing accurate molecular weight.[10][11] Can be coupled with chromatography for mixture analysis.Provides limited information on connectivity and stereochemistry. Isomer differentiation can be challenging.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments discussed.

Single Crystal X-ray Crystallography

Single crystal X-ray diffraction (SCXRD) is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

  • Crystal Growth: The primary challenge is to grow a high-quality single crystal of this compound. A common method is slow evaporation.[13]

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow the solvent to evaporate slowly and undisturbed over several days or weeks.[14]

    • Alternative methods include slow cooling of a saturated solution or vapor diffusion.[15]

  • Data Collection:

    • A suitable crystal is mounted on a goniometer.

    • The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The electron density map is calculated from the diffraction pattern, from which the positions of the atoms are determined.

    • The structural model is refined to best fit the experimental data, yielding precise bond lengths, angles, and other geometric parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.[3][16]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • The sample is placed in the NMR spectrometer.

    • ¹H NMR: A proton NMR spectrum is acquired to determine the number of different types of protons and their connectivity through spin-spin coupling.

    • ¹³C NMR: A carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are run to establish correlations between protons and carbons, helping to piece together the molecular structure.[17]

  • Data Analysis:

    • For this compound, one would expect to see signals corresponding to the protons on the pyridine and nitrophenyl rings, as well as a singlet for the methyl group. The relative integration of these signals would confirm the number of protons in each environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

  • Sample Preparation:

    • For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.[6]

    • Alternatively, the solid can be ground with KBr powder and pressed into a thin pellet, or prepared as a mull in Nujol.[18]

  • Data Acquisition:

    • A background spectrum of the empty instrument is recorded.

    • The sample is placed in the path of the IR beam, and the transmitted light is measured by a detector.[8]

    • The instrument plots a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • For this compound, characteristic peaks would be expected for:

      • Aromatic C-H stretching (~3000-3100 cm⁻¹)

      • Aromatic C=C stretching (~1400-1600 cm⁻¹)

      • Strong asymmetric and symmetric N-O stretching from the nitro group (~1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula.[10][19]

  • Sample Introduction and Ionization:

    • A small amount of the sample is introduced into the mass spectrometer.

    • The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[19]

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis:

    • The molecular ion peak (M⁺) would confirm the molecular weight of this compound (C₁₂H₁₀N₂O₂, MW = 214.22 g/mol ).

    • High-resolution mass spectrometry (HRMS) could confirm the elemental formula by providing a highly accurate mass measurement.[20]

    • Fragmentation patterns in the spectrum can provide clues about the molecule's structure.[12]

References

A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Pyridine, a ubiquitous building block and solvent in organic synthesis, often requires purification to remove common impurities such as water, picolines, and lutidines. This guide provides a comprehensive comparison of various purification methods for pyridine, supported by experimental data and detailed protocols to aid in selecting the most effective technique for your specific needs.

Comparative Efficacy of Pyridine Purification Methods

The choice of purification method depends on the nature of the impurities, the desired level of purity, and the scale of the operation. Below is a summary of common techniques with available quantitative data on their effectiveness.

Purification MethodPrinciple of SeparationTypical Purity AchievedYieldKey AdvantagesKey Disadvantages
Drying and Fractional Distillation Removal of water by a drying agent followed by separation based on boiling point differences.>99.8%[1]HighEffective for removing water and other volatile impurities with different boiling points.Can be time-consuming; may not remove azeotrope-forming impurities.
Azeotropic Distillation Formation of a lower-boiling azeotrope with a solvent (e.g., benzene or toluene) to remove water.>99.5%Moderate to HighEfficient for removing water from large quantities of pyridine.Requires the use of an additional solvent which must then be removed.
Acid-Base Extraction Conversion of basic pyridine to a water-soluble salt to separate it from non-basic organic impurities.>99% (product dependent)[2][3]HighExcellent for removing non-basic and acidic impurities.Requires back-extraction to recover the purified pyridine; introduces water.
Column Chromatography Differential adsorption of pyridine and impurities on a stationary phase (e.g., silica gel).High (product dependent)ModerateCan separate closely related pyridine derivatives.Can be slow and requires significant amounts of solvent; may lead to product loss on the column.
Complexation/Crystallization Formation of crystalline complexes (e.g., with ZnCl2 or oxalic acid) that can be isolated and from which pyridine can be regenerated.[4]HighModerateHighly selective for pyridine over its homologues.Requires an additional chemical reaction and subsequent liberation of pyridine.
Co-crystallization Formation of a crystalline solid (co-crystal) with a suitable co-former.HighModerate to HighCan be highly selective and avoids the use of large volumes of solvent.Requires finding a suitable co-former and specific crystallization conditions.
Deep Eutectic Solvents (DES) Extraction Liquid-liquid extraction using a DES to selectively partition pyridine.High removal efficiency (>95%)[5]High"Green" alternative to traditional organic solvents; high efficiency.Newer technique with less established protocols; requires synthesis of the DES.

Experimental Protocols

Drying and Fractional Distillation

This is a widely used method for obtaining anhydrous pyridine.

Protocol:

  • Pre-drying: Add solid potassium hydroxide (KOH) pellets (approximately 20 g per 1 L of pyridine) to commercial-grade pyridine in a suitable flask.[4][6] Allow the mixture to stand for at least 24 hours, with occasional swirling.[4]

  • Decantation: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.

  • Final Drying (Optional): For very dry pyridine, add a more powerful drying agent like calcium hydride (CaH2) to the decanted pyridine and reflux for a few hours.[6]

  • Fractional Distillation: Assemble a fractional distillation apparatus. Gently heat the flask to reflux and then distill the pyridine. Collect the fraction boiling at 114-115 °C.[6]

  • Storage: Store the purified pyridine over activated molecular sieves (3Å or 4Å) in a tightly sealed, dark bottle under an inert atmosphere (e.g., nitrogen or argon).[6][7]

Acid-Base Extraction

This method is particularly useful for removing pyridine from a reaction mixture containing non-basic organic products.

Protocol:

  • Dissolution: Dissolve the reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1-2 M HCl). This will protonate the pyridine, forming a water-soluble pyridinium salt.[2]

  • Separation: Separate the aqueous layer containing the pyridinium salt from the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated base solution (e.g., 6 M NaOH) until the pH is > 10. This will regenerate the free pyridine.

  • Back-Extraction: Extract the liberated pyridine back into an organic solvent.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified pyridine.

Column Chromatography

This technique is suitable for purifying pyridine derivatives from closely related impurities.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[8]

  • Sample Loading: Dissolve the crude pyridine-containing mixture in a minimal amount of the eluent and carefully load it onto the top of the column.[9]

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Visualizing the Purification Workflows

The following diagrams illustrate the logical steps involved in the key purification methods described above.

Distillation_Workflow start Crude Pyridine predry Pre-drying with KOH start->predry decant Decantation predry->decant finaldry Final Drying (e.g., CaH2) decant->finaldry distill Fractional Distillation finaldry->distill collect Collect Fraction at 114-115 °C distill->collect end Pure Anhydrous Pyridine collect->end

Drying and Fractional Distillation Workflow

AcidBase_Extraction_Workflow start Crude Mixture (Pyridine + Organic Impurities) dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Aqueous Acid dissolve->wash separate1 Separate Layers wash->separate1 aqueous Aqueous Layer (Pyridinium Salt) separate1->aqueous organic1 Organic Layer (Impurities) separate1->organic1 basify Basify Aqueous Layer aqueous->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 organic2 Organic Layer (Pure Pyridine) separate2->organic2 dry_evap Dry and Evaporate Solvent organic2->dry_evap end Pure Pyridine dry_evap->end

Acid-Base Extraction Workflow for Pyridine

Column_Chromatography_Workflow start Crude Pyridine Derivative Mixture prepare_column Prepare and Pack Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Pure Pyridine Derivative evaporate->end

Column Chromatography Workflow

References

Safety Operating Guide

Safe Disposal of 3-Methyl-2-(4-nitrophenyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper disposal of 3-Methyl-2-(4-nitrophenyl)pyridine is critical due to its hazardous nature. This compound, belonging to the chemical classes of nitro-containing aromatic compounds and pyridine derivatives, requires specialized waste management. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.

I. Hazard Identification and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.[3]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to cover and contain the chemical.[1][3]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1][4]

  • Decontaminate the Area: Wash the spill area with soap and large quantities of water.[1]

  • Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.

III. Disposal Procedures for Unused or Waste this compound

The primary method for the disposal of pyridine-based compounds and nitroaromatics is through incineration at a licensed hazardous waste facility.[2][5]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a compatible material, such as glass or high-density polyethylene.[3]

    • Do not mix with incompatible wastes. While specific incompatibility data for this compound is unavailable, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3]

    • Ensure the storage location is a designated hazardous waste accumulation area.

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and transportation of the hazardous waste.[3]

Quantitative Data Summary

ParameterGuidelineSource
Primary Disposal Method Incineration[2][5]
Spill Absorbent Material Vermiculite, Sand, Earth[1][3]
Waste Container Material Glass, High-Density Polyethylene[3]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases[6]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_decision Situation Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposal A Identify Waste This compound B Wear Appropriate PPE A->B C Is this a spill? B->C D Evacuate & Ventilate Area C->D Yes I Collect in Designated Hazardous Waste Container C->I No E Contain with Inert Absorbent D->E F Collect in Labeled Container E->F G Decontaminate Spill Area F->G H Store as Hazardous Waste G->H L Contact EHS for Pickup H->L J Ensure Container is Properly Labeled and Sealed I->J K Store in Designated Waste Accumulation Area J->K K->L M Transport to Licensed Hazardous Waste Facility L->M N Incineration M->N

Disposal Workflow for this compound

References

Personal protective equipment for handling 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-2-(4-nitrophenyl)pyridine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 113120-13-1[1]
Molecular Formula C12H10N2O2[1]
Appearance White to light yellow crystal powder[1]
Storage Room temperature, sealed well[1]

Immediate Safety Precautions

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following precautions are based on guidelines for handling pyridine derivatives and nitroaromatic compounds. These compounds are often toxic and flammable.[2]

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[2][3] Ensure proper ventilation in the work area.[2] Eyewash stations and safety showers must be readily accessible.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE at all times. This is your primary defense against chemical exposure.[2]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]

Operational Handling Plan

A systematic approach is crucial when working with potentially hazardous chemicals.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is worn correctly.

  • Conduct all weighing and transfers of the solid material within a chemical fume hood to prevent the dispersion of powder.

  • Use non-sparking tools to avoid ignition sources.[5][7]

2. Dissolving and Reactions:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the reaction is exothermic, use an ice bath to control the temperature.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[3]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • For small spills, use an absorbent material like sand or vermiculite to contain the powder.[2]

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]

  • Ventilate the area and decontaminate the spill surface.

Personal Protective Equipment (PPE) Summary

The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles and a face shield.[3][8]Protects against splashes and airborne particles.
Hands Nitrile or neoprene gloves.[2][3]Provides chemical resistance. Latex gloves are not recommended.[3]
Body A fully buttoned, flame-resistant lab coat.[3][9]Protects skin from contamination and potential fire hazards.
Respiratory Use within a fume hood. A respirator may be required for large quantities or inadequate ventilation.[9]Prevents inhalation of harmful dust or vapors.
Feet Closed-toe, chemical-resistant shoes.[9]Protects feet from spills.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.

  • Waste Collection : Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Waste Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][10]

  • Waste Disposal : Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh handle_react Dissolving and Reaction handle_weigh->handle_react spill_contain Contain Spill handle_weigh->spill_contain If Spill Occurs handle_react->spill_contain If Spill Occurs disp_collect Collect Waste in Labeled Container handle_react->disp_collect spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_collect->disp_collect disp_store Store Waste Appropriately disp_collect->disp_store disp_dispose Dispose via Hazardous Waste Program disp_store->disp_dispose

Caption: Safe handling and disposal workflow.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.